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Foundational

(5-(Aminomethyl)pyridin-3-yl)boronic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (5-(Aminomethyl)pyridin-3-yl)boronic acid For Researchers, Scientists, and Drug Development Professionals Introduction (5-(Aminomethyl)pyridin-3-yl)boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (5-(Aminomethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Aminomethyl)pyridin-3-yl)boronic acid is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, an aminomethyl group, and a boronic acid moiety, offers a unique combination of properties for creating complex molecular architectures. The boronic acid group is a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the aminomethyl and pyridine functionalities provide sites for hydrogen bonding, salt formation, and further derivatization.

This guide provides a comprehensive overview of the core physicochemical properties, stability considerations, handling protocols, and analytical methodologies pertinent to (5-(Aminomethyl)pyridin-3-yl)boronic acid, empowering researchers to utilize this valuable reagent with confidence and scientific rigor.

Core Physicochemical Properties

The fundamental properties of a molecule are critical for its application, influencing everything from reaction stoichiometry to formulation. The key identifiers and properties for (5-(Aminomethyl)pyridin-3-yl)boronic acid are summarized below.

PropertyValueSource(s)
CAS Number 2225177-50-2[1]
Molecular Formula C₆H₉BN₂O₂[1]
Molecular Weight 151.96 g/mol [1]
IUPAC Name (5-(aminomethyl)pyridin-3-yl)boronic acid[1]
SMILES NCC1=CC(B(O)O)=CN=C1[1]
Physical Form Solid (Typical for arylboronic acids)[2]

A hydrochloride salt of this compound is also available, with the molecular formula C₆H₁₀BClN₂O₂ and a molecular weight of 188.42 g/mol .[3] Specific experimental data for properties such as melting point and solubility are not widely published. However, like many arylboronic acids, it is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar solvents like DMSO, DMF, and aqueous basic solutions.

Chemical Structure and Reactivity

The unique arrangement of functional groups in (5-(Aminomethyl)pyridin-3-yl)boronic acid dictates its chemical behavior.

The Boronic Acid Moiety: A Lewis Acid

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base like a hydroxide ion.[4][5] This equilibrium is pH-dependent and is fundamental to its reactivity and biological interactions.[4][5] The pKa of arylboronic acids can vary, typically ranging from 4 to 10, and is influenced by the electronic nature of the substituents on the aromatic ring.[5]

Caption: Equilibrium of boronic acid between its trigonal and tetrahedral forms.

The Aminomethyl and Pyridine Groups

The aminomethyl group provides a basic site (pKa of the conjugate acid is typically around 9-10) that can be protonated to form salts, enhancing aqueous solubility. The pyridine nitrogen is also basic, though less so than the aminomethyl group. These basic centers can influence the overall pKa of the boronic acid and can be exploited for purification or derivatization.

Stability, Handling, and Storage

The scientific integrity of any experiment relies on the stability and purity of the starting materials. Boronic acids, while relatively stable, are susceptible to specific degradation pathways that must be mitigated through proper handling and storage.

Core Stability Considerations
  • Oxidative Degradation: Arylboronic acids can undergo oxidation, particularly in solution, which irreversibly converts the boronic acid to a phenol and boric acid.[6] This process can be accelerated by exposure to air and certain metal contaminants.

  • Dehydration and Trimerization: Under dehydrating conditions (e.g., heating, vacuum), boronic acids can self-condense to form cyclic anhydride trimers known as boroxines. This process is typically reversible upon the addition of water.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. While more common for alkylboronic acids, it can occur with arylboronic acids under harsh acidic or basic conditions.[7]

Recommended Handling and Storage Protocol

Adherence to a strict handling protocol is essential to preserve the integrity of (5-(Aminomethyl)pyridin-3-yl)boronic acid.

Handling_Workflow node_start node_start node_process node_process node_storage node_storage node_decision node_decision node_end node_end start Receive Compound inspect Inspect for Discoloration/Clumping start->inspect check Purity Compromised? inspect->check store Store in Tightly Sealed Container Inert Atmosphere (Ar or N₂) Refrigerate (2-8 °C) weigh Weigh Quickly in Dry Environment (Glovebox or Low Humidity) store->weigh use Use Immediately in Reaction weigh->use check->store No discard Discard or Purify (Recrystallization) check->discard Yes

Caption: Recommended workflow for handling and storage of boronic acids.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the material. Significant discoloration or clumping may indicate degradation or moisture absorption.[8]

  • Inert Atmosphere: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[8][9]

  • Refrigeration: Store the container at refrigerated temperatures (2-8 °C).[8][9] This slows the rate of potential degradation pathways.

  • Handling: When weighing or handling the solid, do so in a dry, inert atmosphere (like a glovebox) if possible. At a minimum, work quickly in a well-ventilated fume hood to minimize exposure to atmospheric moisture and oxygen.[8]

  • Usage: Use freshly opened or properly stored material for reactions to ensure the highest reactivity and reproducibility.[8]

Quality Control & Analytical Characterization

A self-validating experimental system requires robust analytical methods to confirm the identity, purity, and stability of the reagent before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the different protons in the molecule. Based on the structure and data from similar compounds like 3-(aminomethyl)pyridine[10], one would expect:

    • Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.

    • A singlet or a broad singlet for the aminomethyl (-CH₂-) protons, typically in the δ 3.5-4.5 ppm range.

    • A broad signal for the amine (-NH₂) protons, which may exchange with solvent.

    • A very broad signal for the boronic acid (-B(OH)₂) protons, which is often not observed.

  • ¹³C NMR: This will show distinct signals for each of the six carbon atoms in the structure.

  • ¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A signal for a trigonal boronic acid typically appears in the range of δ 28-34 ppm, while a tetrahedral boronate species appears further upfield at δ 5-10 ppm.[11] This can be used to study the pH-dependent equilibrium.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with base, or MeOD). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual water peak does not obscure key signals.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. One would expect to observe the [M+H]⁺ ion at m/z 152.96 (for the free base) or other relevant adducts depending on the ionization method used (e.g., ESI, DART).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity assessment. A reverse-phase method can separate the main compound from potential impurities or degradation products (like the corresponding phenol).

General HPLC Protocol Outline:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).

  • Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile) and dilute as necessary.

  • Analysis: Inject a small volume (e.g., 5-10 µL) and run the gradient program. Purity is determined by the relative area of the main peak.

QC_Workflow node_start node_start node_analysis node_analysis node_check node_check node_result node_result start Obtain Sample Batch nmr Structure Confirmation (¹H, ¹¹B NMR) start->nmr hplc Purity Assessment (RP-HPLC-UV) start->hplc ms MW Confirmation (HRMS) start->ms purity_check Purity ≥ 95%? hplc->purity_check pass Batch Passed purity_check->pass Yes fail Batch Failed (Repurify or Reject) purity_check->fail No

Caption: A typical quality control workflow for a boronic acid reagent.

Applications in Research and Development

The unique trifecta of functional groups makes (5-(Aminomethyl)pyridin-3-yl)boronic acid a powerful building block in drug discovery and materials science.

  • Suzuki-Miyaura Cross-Coupling: As a heterocyclic boronic acid, it is a key substrate for palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or vinyl halides.[12][13] This allows for the straightforward synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.

  • Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue.[4] The discovery of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, spurred significant interest in this area.[4][14][15] This compound could serve as a fragment or starting point for developing inhibitors for various enzyme targets.

  • Chemical Biology Probes: The ability of boronic acids to reversibly bind to diols makes them useful for developing sensors and probes for saccharides and glycoproteins.[16]

Conclusion

(5-(Aminomethyl)pyridin-3-yl)boronic acid is a versatile and valuable chemical tool. A thorough understanding of its fundamental physicochemical properties—from its Lewis acidity and pH-dependent equilibrium to its specific stability challenges—is paramount for its successful application. By employing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes in the fields of drug discovery, organic synthesis, and beyond.

References

  • AiFChem. (2025, October 21). (5-(Aminomethyl)pyridin-3-yl)boronic acid.
  • Carboni, G. P., & Hall, D. G. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(24), 8648–8658.
  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.
  • CymitQuimica. (5-(Dimethylamino)pyridin-3-yl)boronic acid.
  • BLD Pharm. (5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenylboronic acid.
  • BLD Pharm. (5-Aminopyridin-3-yl)boronic acid | 1169748-84-8.
  • BenchChem. Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid.
  • Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3546–3550.
  • Organoboron compounds. Pyridine boronic acids database.
  • Sigma-Aldrich. 6-amino-5-methylpyridin-3-ylboronic acid | 1032759-01-5.
  • PubChem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2562.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • Iannazzo, D., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4983.
  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • AiFChem. (2025, October 21). (5-(Dimethylamino)pyridin-3-yl)boronic acid | 1018680-09-5.
  • NextSDS. (6-AMino-5-(trifluoroMethyl)pyridin-3-yl)boronic acid.
  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters.
  • Graham, B. J., et al. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Fluorochem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.
  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, 25(18), 4323.
  • PubChem. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378.
  • ChemicalBook. 5-Trifluoromethyl-pyridine-3-boronic acid manufacturers and suppliers.
  • Thermo Scientific Chemicals. 5-Methylpyridine-3-boronic acid, 98% 1 g.
  • PubChem. [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | C6H5BF3NO2 | CID 45158900.
  • BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Sigma-Aldrich. (5-Bromo-6-methylpyridin-3-yl)boronic acid | 2225178-09-4.
  • ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.
  • Sigma-Aldrich. 5-Methylpyridine-3-boronic acid AldrichCPR.
  • Sigma-Aldrich. 5-(Aminomethyl)pyridin-3-ol | 1243414-96-1.
  • New Journal of Chemistry (RSC Publishing). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.
  • Jubilant Ingrevia. 3-Aminomethyl Pyridine.
  • Seven Chongqing Chemdad Co., Ltd. 5-Methylpyridine-3-boronic acid.

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Exploratory

The Emergent Role of Aminomethylpyridine Boronic Acids in Modulating Biological Systems

An In-Depth Technical Guide: This guide provides an in-depth exploration of aminomethylpyridine boronic acids, a compelling class of molecules demonstrating significant potential in drug discovery and chemical biology. W...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of aminomethylpyridine boronic acids, a compelling class of molecules demonstrating significant potential in drug discovery and chemical biology. We will dissect the unique interplay between the boronic acid "warhead," the pyridine scaffold, and the aminomethyl functionality, which together create compounds with tunable reactivity, enhanced selectivity, and potent biological activity. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles and strategic considerations that drive the design and application of these versatile agents.

Core Chemical Principles and Mechanism of Action

The biological efficacy of aminomethylpyridine boronic acids is not attributable to a single feature, but rather to the synergistic combination of its three core components. Understanding this synergy is paramount for designing next-generation inhibitors and probes.

The Boronic Acid: A Reversible Covalent Warhead

The boronic acid moiety is the cornerstone of this molecule's biological activity. Its boron atom possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from biological nucleophiles.[1] This unique electronic nature allows it to engage with key enzymatic residues, most notably the hydroxyl group of serine, in a reversible-covalent manner.[2] This mode of inhibition is distinct from non-covalent interactions, often resulting in significantly higher potency and prolonged target engagement.[3]

The interaction with a serine residue in an enzyme's active site proceeds through the formation of a stable tetrahedral boronate complex, which mimics the high-energy transition state of substrate hydrolysis.[4][5] This mechanism is the basis for the development of numerous boronic acid-based inhibitors against serine proteases and hydrolases.[2][6]

Mechanism of reversible covalent inhibition by a boronic acid.
The Aminomethyl Group: A Modulator of Reactivity and Affinity

The inclusion of an ortho-aminomethyl group on the phenyl ring is a critical design choice that profoundly influences the boronic acid's behavior, particularly at physiological pH.[7] Kinetic studies have revealed that this amine functionality serves a dual purpose.

  • pKa Lowering: The protonated aminomethyl group acts as an electron-withdrawing group, which lowers the pKa of the adjacent boronic acid.[8][9] This is a crucial feature, as it facilitates the formation of the more reactive anionic boronate species at neutral pH, thereby enhancing affinity for target diols or hydroxyl groups without requiring harsh basic conditions.[7]

  • Internal Catalysis: The ammonium ion can act as a general-acid catalyst, facilitating the departure of a leaving group (like an inserted solvent molecule) from the boron center.[8][9] This intramolecular catalysis accelerates the rate of boronate ester formation, a key step in both enzyme inhibition and saccharide binding.

G cluster_catalysis Role of Ammonium Group start o-Aminomethylphenyl Boronic Acid (Protonated Amine) intermediate Intermediate with Inserted Solvent (e.g., H2O) start->intermediate Hydration transition_state Transition State intermediate->transition_state Nucleophilic Attack by Diol product Boronate Ester + H3O+ transition_state->product Leaving Group Departure catalyst_node Protonated Amine (-CH2NH3+) acts as General-Acid Catalyst, donating a proton to the leaving group (H2O), facilitating its departure. diol Incoming Diol (e.g., Ser-OH, Sugar) diol->transition_state

Catalytic role of the o-aminomethyl group in boronate ester formation.
The Pyridine Ring: A Scaffold for Selectivity and Drug-like Properties

The pyridine ring is not merely a passive linker; it is an active contributor to the molecule's overall profile. As a heteroaromatic system, it introduces a dipole moment and provides hydrogen bond acceptors (the nitrogen atom), which can be exploited to form specific interactions within a protein's binding pocket, thereby enhancing inhibitor selectivity.[10] Furthermore, its presence generally improves aqueous solubility and metabolic stability compared to a simple phenyl ring, which are desirable properties for drug candidates.[11]

Biological Targets and Therapeutic Frontiers

The unique chemical attributes of aminomethylpyridine boronic acids make them suitable for modulating a range of biological targets.

Enzyme Inhibition: Beyond the Proteasome

While the proteasome inhibitor Bortezomib is the most famous boronic acid drug, the aminomethylpyridine scaffold enables the targeting of other enzyme classes with high selectivity.[6]

  • Serine Hydrolases: Research has demonstrated that aminomethylpyridine boronic acids can be potent and selective inhibitors of specific serine hydrolases. For instance, selective inhibitors of α/β-hydrolase domain 3 (ABHD3), an enzyme involved in lipid metabolism, have been developed using this scaffold.[3] The ability to achieve high selectivity against a single member of a large enzyme family underscores the power of tuning the pyridine scaffold to achieve specific non-covalent interactions that complement the covalent bond formed by the boronic acid.[3]

  • β-Lactamases: Boronic acids are a well-established class of β-lactamase inhibitors.[4] The aminomethylpyridine framework offers a versatile platform for designing next-generation inhibitors to combat antibiotic resistance, combining the proven boronic acid warhead with a scaffold that allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Chemokine Receptor Antagonism

Beyond enzyme inhibition, these compounds have shown utility as receptor antagonists. Potent, non-competitive antagonists for the chemokine receptors CXCR1 and CXCR2 have been developed from aminopyridine boronic acid scaffolds.[11] These receptors are key targets in inflammatory diseases and cancer.[11] This application highlights that the boronic acid group can participate in key interactions within a receptor binding pocket that are not dependent on catalysis, expanding the potential target space for this chemical class.

Experimental Design and Methodologies

A rigorous and systematic approach is essential to successfully identify and optimize aminomethylpyridine boronic acid inhibitors. The workflow described below provides a self-validating path from initial screening to cellular characterization.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Characterization cluster_sar Phase 4: Optimization synthesis Synthesis of Aminomethyl- pyridine Boronic Acid Library purification Purification & QC (HPLC, NMR, MS) synthesis->purification screening Primary Screen: Biochemical Inhibition Assay (Determine IC50) purification->screening Validated Compounds selectivity Selectivity Profiling: Test against related enzymes screening->selectivity cell_activity Cellular Target Engagement (e.g., ABPP Assay) selectivity->cell_activity Potent & Selective Hits toxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_activity->toxicity sar Structure-Activity Relationship (SAR) Analysis toxicity->sar Active & Non-toxic Leads sar->synthesis Iterative Design

Experimental workflow for inhibitor development.
Protocol: Synthesis of a Protected Aminomethylpyridine Boronic Acid

This protocol provides a representative method for synthesizing a key intermediate, such as 3-(Boc-aminomethyl)pyridine-4-boronic acid, which can be used in further derivatization or deprotected for biological testing.[12][13]

Objective: To synthesize a Boc-protected aminomethylpyridine boronic acid via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Chloro-3-(Boc-aminomethyl)pyridine

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-3-(Boc-aminomethyl)pyridine (1.0 eq), B2pin2 (1.1 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl2 (0.03 eq) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under argon for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the boronate ester.

  • Hydrolysis (Optional): The resulting pinacol boronate ester can be hydrolyzed to the corresponding boronic acid using aqueous acid (e.g., HCl) or by transesterification if required for subsequent steps.

Causality: The use of a palladium catalyst is essential for facilitating the Suzuki-Miyaura cross-coupling between the pyridine halide and the diboron reagent.[12] KOAc acts as the base required for the catalytic cycle. An inert atmosphere is critical to prevent the degradation of the catalyst and reagents. The Boc protecting group enhances stability and simplifies purification.[12]

Protocol: In Vitro Serine Hydrolase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target serine hydrolase.

Materials:

  • Purified target serine hydrolase

  • Fluorogenic substrate for the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (aminomethylpyridine boronic acids) dissolved in DMSO

  • 96-well microplate (black, flat-bottom)

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture: In each well of the microplate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the purified enzyme to all wells (except for the 'no enzyme' control) to a final concentration that gives a linear reaction rate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. This step is crucial for covalent inhibitors.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize the rates to the vehicle control (100% activity). Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls on every plate validates the assay's performance. The linearity of the reaction rate in the vehicle control wells confirms that the enzyme concentration and substrate are not limiting.

Data Presentation and Structure-Activity Relationships

Systematic modification of the aminomethylpyridine boronic acid scaffold is key to optimizing potency and selectivity. The data should be summarized in a clear, tabular format to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Example Structure-Activity Relationship (SAR) Data for ABHD3 Inhibition

Compound IDR1 (Pyridine Substitution)R2 (Amine Substitution)ABHD3 IC50 (nM)[3]Off-Target Hydrolase X IC50 (nM)Selectivity Index (Off-Target/ABHD3)
Lead-01HH150300020
Mod-025-FluoroH75350047
Mod-03HMethyl200280014
Mod-045-FluoroMethyl95400042
Optimized-05 6-Methoxy H 8 >10,000 >1250

Analysis: The data in Table 1 illustrates a hypothetical optimization process. The introduction of a 5-fluoro group (Mod-02) improves potency twofold, likely through favorable electronic or steric interactions in the binding pocket. Conversely, methylation of the amine (Mod-03) is detrimental, suggesting the primary amine is important for an interaction. The combination of these insights leads to the design of Optimized-05, where a 6-methoxy group dramatically enhances both potency and selectivity, highlighting a key interaction point on the pyridine scaffold that can be exploited.

Conclusion

Aminomethylpyridine boronic acids represent a highly adaptable and potent class of biologically active molecules. Their efficacy stems from the well-understood reversible-covalent mechanism of the boronic acid, which is significantly enhanced and fine-tuned by the aminomethyl and pyridine moieties. The aminomethyl group modulates reactivity at physiological pH, while the pyridine scaffold provides a platform for engineering selectivity and favorable drug-like properties. Through systematic experimental workflows encompassing rational synthesis, rigorous in vitro assays, and cellular validation, researchers can unlock the full potential of this scaffold to develop novel therapeutics and chemical probes for a wide range of biological targets.

References

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]

  • 3-(Boc-aminomethyl)pyridine-4-boronic acid. Chem-Impex. [Link]

  • Boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide CXCR1/2 antagonists: Optimization of aqueous solubility and oral bioavailability. PubMed. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Synthesis of Boron-Containing Primary Amines. MDPI. [Link]

  • Synthesis and biological activity of α-aminoboronic acids, amine-carboxyboranes and their derivatives. National Open Access Monitor, Ireland. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry (RSC Publishing). [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids | Request PDF. ResearchGate. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Synthesis of 3‐aminomethyl pyridine. | Download Scientific Diagram. ResearchGate. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Design and discovery of boronic acid drugs. Semantic Scholar. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

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Foundational

Aminopyridine Boronic Acid Compounds: A Technical Guide to Synthesis, Stability, and Advanced Applications

Introduction: The Strategic Value of the Aminopyridine Scaffold Aminopyridine boronic acids represent a highly privileged class of bifunctional building blocks in modern chemical biology and drug discovery. The aminopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

Aminopyridine boronic acids represent a highly privileged class of bifunctional building blocks in modern chemical biology and drug discovery. The aminopyridine core serves as a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pockets of numerous kinases[1]. Simultaneously, the boronic acid moiety allows for rapid, late-stage diversification via Suzuki-Miyaura cross-coupling, enabling structural exploration of the solvent-front regions of target proteins[1].

However, working with these compounds requires a deep mechanistic understanding of their inherent instabilities. This guide synthesizes field-proven methodologies, addressing the chemical causality behind their reactivity and detailing their applications from dual-target kinase inhibitors to novel nanozyme biosensors.

Mechanistic Challenges: The Protodeboronation Dilemma

A critical failure point in the application of aminopyridine boronic acids is protodeboronation —the irreversible cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond[1].

Unlike simple arylboronic acids, which typically undergo base-catalyzed protodeboronation at high pH, 2-aminopyridine boronic acids exhibit a mechanistically distinct instability profile. As detailed by 1, these compounds decompose most rapidly under near-neutral pH conditions [1].

The Causality: At neutral pH, the basic pyridine nitrogen can become protonated while the boronic acid remains relatively un-ionized, leading to a zwitterionic intermediate. This electronic configuration highly activates the C-B bond toward solvolysis. Therefore, successful cross-coupling requires intentionally bypassing this neutral pH "danger zone" through the rapid introduction of strong bases.

G S1 2-Aminopyridine Boronic Acid S2 Protodeboronation Risk (Neutral pH Instability) S1->S2 Susceptible to S3 Base Selection (K2CO3) (High pH preference) S2->S3 Mitigated by S4 Rapid Coupling (Pd(dppf)Cl2 catalyst) S3->S4 Combined with S5 High-Yield Biaryl Product S4->S5 Produces

Mechanistic workflow for mitigating protodeboronation in Suzuki-Miyaura coupling.

Strategic Applications in Medicinal Chemistry

Pharmacophore Splicing for Dual-Target Inhibitors

In oncology, overcoming resistance often requires multi-target inhibition. Aminopyridine boronic acids are instrumental in pharmacophore splicing —the fusion of two distinct inhibitor motifs into a single molecule. For instance, researchers have successfully spliced the pharmacophores of PI3K inhibitors and HDAC inhibitors using p-6-aminopyridine boronic acid as a core linker. According to2, this strategy yielded highly potent dual inhibitors (e.g., CUDC-907 analogs) capable of suppressing multiple survival pathways simultaneously, avoiding the unpredictable drug-drug interactions seen in combination therapies[2].

G A Aminopyridine Boronic Acid (Building Block) B Hinge-Binding Motif (Kinase Interaction) A->B Provides C Solvent-Front Exploration (Suzuki Coupling) A->C Enables D Pharmacophore Splicing (e.g., PI3K & HDAC) B->D C->D E Dual-Target Inhibitor (e.g., CUDC-907 analogs) D->E Yields

Logical workflow of pharmacophore splicing using aminopyridine boronic acids.

One-Pot Synthesis of Bioactive Imidazopyridines

The imidazo[1,2-a]pyridine ring is a critical component of several anxiolytic and anti-inflammatory drugs. A highly efficient, one-pot, microwave-assisted synthesis utilizes 2-aminopyridine boronic acid pinacol ester. As reported in3, this involves a MgCl2-catalyzed Ugi-type cyclization with an aldehyde and isocyanide, immediately followed by Suzuki coupling[3]. This rapid assembly generated tri-substituted imidazopyridines that act as potent inhibitors of Phospholipase A2 (PLA2), a key mediator in inflammatory diseases[3].

Emerging Applications: Nanozymes and Biosensors

Beyond small-molecule therapeutics, aminopyridine boronic acids are driving innovations in materials science. 6-aminopyridine boronic acid is used as a single-source precursor for the hydrothermal synthesis of Boron and Nitrogen co-doped carbon dots (B, N-CDs) .

As documented by 4, the incorporation of the electron-deficient boron and electron-rich nitrogen into the graphitic lattice grants these carbon dots remarkable peroxidase-like activity[4]. They efficiently catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H2O2. When coupled with cholesterol oxidase, this system creates a highly sensitive, dual-mode (colorimetric and fluorometric) biosensor for detecting cholesterol in human serum[4].

Quantitative Data Summary

The following table synthesizes the diverse reaction conditions and quantitative outcomes associated with aminopyridine boronic acid derivatives across different fields.

Compound / PrecursorApplicationKey Reaction ConditionsYield / Efficacy
p-6-Aminopyridine boronic acid PI3K/HDAC Dual Inhibitor SynthesisSuzuki coupling, standard bases49% yield (over final two steps)[2]
2-Aminopyridine boronic acid pinacol ester Imidazopyridine synthesis (PLA2 inhibitor)One-pot Ugi-type cyclization + Suzuki, MgCl2, MicrowaveIC50 = 14.3 μM against venom PLA2[3]
3-Amino-2-bromo-6-methoxypyridine Kinase inhibitor librariesSuzuki coupling at C2 positionHigh structural diversity[1]
6-Aminopyridine boronic acid B, N-CDs (Nanozymes)Hydrothermal synthesisLOD: 0.87 μM (colorimetric cholesterol)[4]

Self-Validating Experimental Protocols

Protocol A: Mitigated Suzuki-Miyaura Coupling of Aminopyridine Boronic Acids

Objective: To achieve high-yield biaryl coupling while suppressing the near-neutral pH protodeboronation pathway[1][3].

  • Preparation: In a sealed tube, combine the aryl halide (e.g., 3-bromopyridine-2-amine, 0.08 mmol) and 4 mL of anhydrous Tetrahydrofuran (THF).

  • Initial Activation: Heat the mixture to 60°C for 4 hours to ensure complete dissolution and initial electrophilic activation.

  • Catalyst and Base Addition (Critical Step): Add the aminopyridine boronic acid (0.08 mmol), Pd(dppf)Cl2 (0.002 mmol), and K2CO3 (0.17 mmol).

    • Causality: Pd(dppf)Cl2 is chosen for its rapid catalytic turnover, minimizing the time the boronic acid spends in solution.

  • Aqueous Initiation: Add 1 mL of degassed water.

    • Causality: The immediate dissolution of K2CO3 rapidly spikes the pH of the aqueous microenvironment, safely bypassing the neutral pH zone where zwitterionic degradation of the boronic acid occurs.

  • Reaction & Validation: Continue heating at 60°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the brominated precursor and the emergence of a highly fluorescent (under 254 nm UV) biaryl spot confirms successful coupling over protodeboronation.

Protocol B: Hydrothermal Synthesis of B, N-CDs for Cholesterol Detection

Objective: To synthesize peroxidase-mimicking nanozymes using 6-aminopyridine boronic acid[4].

  • Precursor Solution: Dissolve 6-aminopyridine boronic acid in ultrapure deionized water to form a homogenous precursor solution.

  • Hydrothermal Carbonization: Transfer the solution into a Teflon-lined stainless-steel autoclave. Heat at 180°C for 12 hours.

    • Causality: The high temperature and autogenous pressure force the dehydration and polymerization of the precursors. The pyridine ring provides the carbon/nitrogen framework, while the boronic acid moiety ensures uniform boron doping into the resulting graphitic lattice, creating the catalytic active sites.

  • Purification: Cool to room temperature, centrifuge to remove large agglomerates, and dialyze the supernatant (MWCO 1000 Da) against water for 24 hours.

  • Assay Validation: Mix the purified B, N-CDs with TMB and H2O2 (or cholesterol + cholesterol oxidase).

    • Self-Validation Checkpoint: A rapid color change from colorless to deep blue (oxidized TMB) visually validates the peroxidase-like catalytic activity of the synthesized nanozymes.

References

  • Source: PLOS One / PMC (National Institutes of Health)
  • Purinyl-n-hydroxyl pyrimidine formamide derivatives, preparation method therefor and use thereof (EP3287459B1)
  • 3-Amino-2-bromo-6-methoxypyridine | CAS 135795-46-9 Source: Benchchem URL
  • Source: PubMed (National Institutes of Health)

Sources

Exploratory

Introduction: The Strategic Importance of Pyridine-Containing Boronic Acids

An In-depth Technical Guide to (5-(Aminomethyl)pyridin-3-yl)boronic acid: Commercial Sourcing, Quality Control, and Application in Modern Drug Discovery This guide provides researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5-(Aminomethyl)pyridin-3-yl)boronic acid: Commercial Sourcing, Quality Control, and Application in Modern Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (5-(Aminomethyl)pyridin-3-yl)boronic acid. It delves into its commercial availability, critical quality control parameters, and its application as a key building block in synthetic and medicinal chemistry, particularly in the context of modern drug discovery.

(5-(Aminomethyl)pyridin-3-yl)boronic acid is a bifunctional molecule of significant interest in pharmaceutical research. It incorporates a pyridine core, a prevalent motif in numerous FDA-approved drugs, and a boronic acid moiety, which is an indispensable tool for carbon-carbon bond formation.[1] Boronic acids are extensively used as building block intermediates in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's versatility and reliability have accelerated the synthesis of complex molecular architectures, making boronic acids like this one foundational to the development of new therapeutic agents.[3] The aminomethyl group provides a handle for further functionalization or can act as a key pharmacophoric element, interacting with biological targets. The unique electronic properties of the pyridine ring, combined with the reactivity of the boronic acid, make this reagent a valuable asset in constructing compound libraries for structure-activity relationship (SAR) studies.[4]

Commercial Availability and Sourcing

(5-(Aminomethyl)pyridin-3-yl)boronic acid is typically available from specialized chemical suppliers, often as a more stable hydrochloride salt to protect the reactive aminomethyl and boronic acid groups. When sourcing this reagent, researchers should consider purity, available analytical data (e.g., NMR, HPLC), and packaging, as boronic acids can be sensitive to moisture and air.

Table 1: Selected Commercial Suppliers of (5-(Aminomethyl)pyridin-3-yl)boronic acid and Related Derivatives

SupplierProduct NameFormNotes
BLD Pharm(5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochlorideHydrochloride SaltOften requires cold-chain transportation.[5]
AiFChem(5-(Dimethylamino)pyridin-3-yl)boronic acidFree BaseA related derivative for comparison. Products are for research use only.[6]
Sigma-Aldrich (Merck)(6-Amino-5-methylpyridin-3-yl)boronic acidFree BaseA structurally similar pyridine boronic acid. Available in 98% purity.
Fluorochem(5-(Hydroxymethyl)pyridin-3-yl)boronic acidFree BaseA related derivative with a hydroxymethyl group instead of aminomethyl.[7]
Apollo ScientificPyridine-3-boronic acidFree BaseThe parent pyridine boronic acid, useful as a reference.[8]

Note: Availability and product specifications are subject to change. Researchers should consult the respective supplier's website for the most current information.

Core Technical Considerations for Researchers

The Central Role in Suzuki-Miyaura Coupling

The primary application of pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate.[3][4] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient assembly of biaryl structures common in kinase inhibitors and other targeted therapies.[3][9]

The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R1-Pd(II)L2-R2 transmetalation->coupled_complex boronate_complex [B(OR)3R2]⁻ boronate_complex->transmetalation Base activated_boronic R2-B(OH)2 + Base activated_boronic->boronate_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control and Purity Assessment

The purity of the boronic acid is paramount for achieving high yields and reproducible results in coupling reactions. Impurities can poison the catalyst or lead to unwanted side products. High-Performance Liquid Chromatography (HPLC) is a staple technique for assessing the purity of boronic acids and monitoring their stability.[4][10]

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, such as boroxines (cyclic anhydrides) or products of protodeboronation.[10]

QC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_decision Result Interpretation start Receive Boronic Acid Lot prep_solution Prepare Stock Solution (e.g., in Acetonitrile) start->prep_solution stress_samples Subject Aliquots to Stress (Heat, Acid, Base) prep_solution->stress_samples hplc_injection Inject Samples onto C18 RP-HPLC Column stress_samples->hplc_injection detection UV or MS Detection hplc_injection->detection quantification Quantify Peak Areas (Analyte vs. Degradants) detection->quantification purity_check Purity > 98%? quantification->purity_check pass Release for Synthesis purity_check->pass Yes fail Reject Lot / Further Purification purity_check->fail No

Caption: A typical quality control workflow for boronic acids using HPLC.

Stability, Storage, and Safe Handling

Boronic acids are susceptible to two primary degradation pathways: oxidation and protodeboronation, where the carbon-boron bond is cleaved.[10] The presence of moisture can facilitate both pathways. Additionally, boronic acids can undergo self-condensation to form cyclic boroxine anhydrides, especially upon heating or under vacuum.

Storage:

  • Short-term: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11] Refrigeration is often recommended.[12]

  • Long-term: Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is ideal to minimize degradation.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14] The compound may cause skin and serious eye irritation.[12][14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, step-by-step methodology for the Suzuki-Miyaura coupling of (5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride with an aryl bromide.

Objective: To synthesize a 5-(aminomethyl)-3-arylpyridine derivative.

Materials:

  • (5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DME, or toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), (5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride (1.2 eq), and the base (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[2]

  • Inerting the System:

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst (0.02 - 0.05 eq).

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Rationale: The amount of catalyst is kept low (catalytic amounts) for efficiency and to minimize residual palladium in the final product. The solvent choice is critical for dissolving both the organic and inorganic reagents.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

    • Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Rationale: The aqueous work-up removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting materials, the boronic acid homocoupled product, and other impurities.

References

  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. (n.d.). Benchchem.
  • (5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride. (n.d.). BLD Pharm.
  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. (2013). Journal of Visualized Experiments.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods.
  • SAFETY DATA SHEET - 3-Methyl-5-pyrazolone. (2026). TCI Chemicals.
  • (5-(Dimethylamino)pyridin-3-yl)boronic acid. (n.d.). AiFChem.
  • SAFETY DATA SHEET - Pyridine-3-boronic acid. (2024). Fisher Scientific.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Journal of Liquid Chromatography & Related Technologies.
  • (5-Aminopyridin-3-yl)boronic acid hydrochloride. (n.d.). SunaTech.
  • Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto.
  • (6-Amino-5-methylpyridin-3-yl)boronic acid. (n.d.). MilliporeSigma.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules.
  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. (n.d.). Fluorochem.
  • Pyridine-3-boronic acid. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - 2-Chloro-5-methylpyridine-3-boronic acid, 98%. (2014). Fisher Scientific.
  • Synthesis of 3-aminomethyl pyridine. (n.d.). ResearchGate.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.
  • (6-Amino-5-methylpyridin-3-yl)boronic acid. (n.d.). Sigma-Aldrich.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). MDPI.
  • The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • 5-Trifluoromethyl-pyridine-3-boronic acid manufacturers and suppliers. (n.d.). ChemicalBook.

Sources

Foundational

Molecular weight and formula of (5-(Aminomethyl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to (5-(Aminomethyl)pyridin-3-yl)boronic Acid for Researchers and Drug Development Professionals As a key building block in modern medicinal chemistry, (5-(Aminomethyl)pyridin-3-yl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5-(Aminomethyl)pyridin-3-yl)boronic Acid for Researchers and Drug Development Professionals

As a key building block in modern medicinal chemistry, (5-(Aminomethyl)pyridin-3-yl)boronic acid and its derivatives offer a versatile scaffold for the synthesis of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a focus on practical insights for researchers in drug discovery.

Physicochemical Properties

(5-(Aminomethyl)pyridin-3-yl)boronic acid is typically handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below.

Property(5-(Aminomethyl)pyridin-3-yl)boronic acid(5-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Molecular Formula C₆H₉BN₂O₂C₆H₁₀BClN₂O₂
Molecular Weight 151.96 g/mol 188.42 g/mol [1]
Appearance Off-white to pale yellow solid (expected)White to off-white solid
Solubility Soluble in polar organic solvents and aqueous acidsSoluble in water and polar organic solvents

Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids can be achieved through several established methods, with the choice of route often depending on the starting materials and the desired scale of the reaction. A common and effective approach involves a lithium-halogen exchange followed by borylation.

Experimental Protocol: Synthesis of Pyridinylboronic Acids via Lithium-Halogen Exchange

This protocol outlines a general procedure for the synthesis of pyridinylboronic acids, which can be adapted for (5-(Aminomethyl)pyridin-3-yl)boronic acid, likely starting from a protected aminomethyl bromopyridine.

Materials:

  • 3-Bromo-5-(protected-aminomethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the starting 3-bromo-5-(protected-aminomethyl)pyridine and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction is stirred for 30-60 minutes at this temperature. This step generates the highly reactive 3-lithiopyridine intermediate.[2][3]

  • Borylation: Triisopropyl borate is then added dropwise, again keeping the temperature below -70 °C. The reaction mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to slowly warm to room temperature overnight. The borate ester is formed in this step.

  • Hydrolysis: The reaction is quenched by the slow addition of 2N HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the borate ester to the boronic acid.

  • Work-up and Purification: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are washed with an organic solvent like ethyl acetate to remove non-polar impurities. The pH of the aqueous layer is then adjusted to be neutral or slightly acidic, which may cause the product to precipitate. Alternatively, the product can be extracted with an appropriate organic solvent. The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection (if necessary): If a protecting group was used for the amine, it is removed at this stage using appropriate conditions (e.g., acid for a Boc group).

  • Final Purification: The crude product is purified by recrystallization or column chromatography to yield the desired (5-(Aminomethyl)pyridin-3-yl)boronic acid, often as its hydrochloride salt.

Synthetic Workflow Diagram

G start Protected 3-Bromo-5-(aminomethyl)pyridine reagents1 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ start->reagents1 Lithium-Halogen Exchange intermediate Borate Ester Intermediate reagents1->intermediate Borylation reagents2 HCl (aq) intermediate->reagents2 Hydrolysis product_protected Protected (5-(Aminomethyl)pyridin-3-yl)boronic acid reagents2->product_protected reagents3 Deprotection product_protected->reagents3 final_product (5-(Aminomethyl)pyridin-3-yl)boronic acid reagents3->final_product

Caption: General synthetic workflow for (5-(Aminomethyl)pyridin-3-yl)boronic acid.

Key Applications in Drug Discovery

Boronic acids are a privileged structural motif in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols present in many biological macromolecules, such as enzymes and carbohydrates.[4][5] This has led to the development of several FDA-approved drugs containing a boronic acid moiety, including the proteasome inhibitor bortezomib.[4][6][7]

(5-(Aminomethyl)pyridin-3-yl)boronic acid serves as a valuable building block for creating libraries of compounds for screening against various therapeutic targets.

  • Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding element in kinase inhibitors, while the aminomethyl and boronic acid groups provide points for further chemical modification to enhance potency and selectivity.

  • Antibacterial Agents: Aminomethyl pyridine derivatives containing a boronic acid have been investigated for their antibacterial properties.[8]

  • Suzuki-Miyaura Cross-Coupling: This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[3] This allows for the efficient synthesis of complex bi-aryl and heteroaryl structures.

Role in Suzuki-Miyaura Coupling for Drug Discovery

G boronic_acid (5-(Aminomethyl)pyridin-3-yl)boronic acid catalyst Pd Catalyst Base boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->catalyst Suzuki-Miyaura Coupling product Coupled Product (Drug Candidate Scaffold) catalyst->product

Caption: Suzuki-Miyaura coupling with (5-(Aminomethyl)pyridin-3-yl)boronic acid.

Characterization and Analytical Methods

The structural elucidation and purity assessment of (5-(Aminomethyl)pyridin-3-yl)boronic acid and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7-9 ppm), and a singlet for the aminomethyl (-CH₂-) protons. The spectrum for the related 3-(aminomethyl)pyridine shows signals around 8.5, 7.6, and 7.2 ppm for the pyridine protons and a singlet at approximately 3.9 ppm for the aminomethyl protons.[9]

    • ¹³C NMR: The carbon spectrum will show distinct signals for the pyridine and aminomethyl carbons.

    • ¹¹B NMR: This technique is particularly useful for studying the coordination state of the boron atom and can be used to monitor reactions involving the boronic acid moiety.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the B-O-H and N-H stretches. For related boronic acids, O-H and N-H stretching vibrations are observed in the 3200-3600 cm⁻¹ region.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Handling, Storage, and Safety

Like many boronic acids, (5-(Aminomethyl)pyridin-3-yl)boronic acid requires careful handling and storage to maintain its integrity.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is advisable.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

References

  • Buy 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride | 1425335-02-9. (2023, August 16). Synthink. Available at: [Link]

  • Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3439. Available at: [Link]

  • 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, July 30). ResearchGate. Available at: [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025, November 26). MDPI. Available at: [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Available at: [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2023, January). ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2011). Arkivoc, 2011(1), 213-242. Available at: [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2015). Amino Acids, 47(11), 2445-2453. Available at: [Link]

  • Dembkowski, K., et al. (2018). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 8(52), 29683-29693. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). Journal of Chemical Education, 99(11), 3749-3755. Available at: [Link]

  • Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. (2025, June 17). MDPI. Available at: [Link]

  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. (2025, October 8). MDPI. Available at: [Link]

  • Pyridine boronic acids database. Organoboron compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling of (5-(Aminomethyl)pyridin-3-yl)boronic acid

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the successful application of (5-(Aminomethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful application of (5-(Aminomethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex biaryl structures containing a pyridine core. We address the inherent challenges posed by this substrate—namely the potential for catalyst inhibition by the nitrogen-containing heterocycle and side reactions involving the primary amine. This document offers two robust protocols: a direct coupling method for the unprotected amine and a more conservative approach involving a Boc-protection/deprotection strategy. Included are discussions on catalyst selection, reaction optimization, purification techniques, and a troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

The Chemistry of a Challenging Substrate: (5-(Aminomethyl)pyridin-3-yl)boronic acid

The successful use of (5-(Aminomethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling requires an understanding of its unique chemical properties, which present distinct challenges compared to simple arylboronic acids.

  • The Pyridine Moiety: Nitrogen-containing heterocycles are notorious for their ability to coordinate with the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation, which results in low conversion and poor yields.[1][2] The choice of a suitable ligand is therefore critical to shield the palladium center and maintain its catalytic activity.

  • The Primary Aminomethyl Group: The presence of a primary amine introduces two potential complications. First, the amine is basic and can interact with other reaction components. Second, and more significantly, the lone pair of electrons on the nitrogen can also coordinate to the palladium catalyst, further contributing to its inhibition.[1] While modern catalyst systems often tolerate unprotected amines, this is not guaranteed, and a protection strategy is a common recourse.[3]

  • Protodeboronation: Like many heteroaryl boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4][5][6] This process is often accelerated under the basic, aqueous conditions typical of Suzuki couplings and can significantly reduce the yield of the desired product.

To navigate these challenges, careful selection of the catalyst, ligands, base, and reaction conditions is paramount. The following sections provide a mechanistic framework and actionable protocols to achieve this.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[7][8] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key mechanistic steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product arx Ar¹-X arx->oxidative_addition boronic Ar²-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols & Methodologies

Two primary strategies are presented below. Protocol A is a direct, atom-economical approach, while Protocol B offers a more robust, albeit longer, route for particularly challenging coupling partners or when Protocol A fails.

Protocol A: Direct Coupling with Unprotected Amine

This method leverages modern, highly active catalysts that can tolerate the presence of the free aminomethyl group.[1] It is the preferred starting point due to its efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (5-(Aminomethyl)pyridin-3-yl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos or XPhos, 0.036 mmol, 3.6 mol%). Add this mixture to the reaction flask. Alternatively, use a pre-catalyst such as XPhos Pd G2 (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C or heat in a microwave reactor. Stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Coupling via Boc-Protected Intermediate

This three-stage protocol minimizes catalyst inhibition by masking the reactive primary amine with a tert-butyloxycarbonyl (Boc) group, which is readily removed after the coupling.[10][11]

Stage 1: Boc-Protection of the Boronic Acid

  • Dissolve (5-(Aminomethyl)pyridin-3-yl)boronic acid (1.0 mmol, 1.0 equiv) in a suitable solvent such as 1,4-dioxane or THF (10 mL).

  • Add a base (e.g., NaHCO₃ or triethylamine, 2.0-3.0 equiv).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol, 1.1 equiv) portion-wise at room temperature.[12]

  • Stir the mixture for 4-12 hours at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and extract the product. The protected boronic acid can often be used directly in the next step after solvent removal, or purified by chromatography if necessary.

Stage 2: Suzuki-Miyaura Coupling

  • Follow the exact procedure outlined in Protocol A (Steps 1-7) , but use the crude or purified Boc-protected boronic acid from Stage 1 as the boronic acid partner.

Stage 3: Boc-Deprotection

  • Dissolve the purified Boc-protected coupling product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL).

  • Add an acid such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (4M, 5-10 equiv) at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

  • Extract the final product with ethyl acetate or DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • If necessary, perform a final purification by flash column chromatography.

Key Experimental Parameters & Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table summarizes recommended starting points and the rationale behind them.

ComponentRecommended ReagentsMolar Ratio (vs. Ar-X)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos/SPhos Pd G2/G3 Pre-catalysts1-5 mol%Pre-catalysts are often preferred for their air-stability and ability to rapidly generate the active Pd(0) species, which is crucial when using unstable boronic acids.[4][5]
Ligand Buchwald Ligands: XPhos, SPhos, RuPhos1.2-2.5 (L:Pd)Bulky, electron-rich phosphine ligands are highly effective for coupling challenging heteroaryl substrates. They promote the oxidative addition step and prevent catalyst deactivation.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 equivA moderately strong inorganic base is required to form the active boronate species. K₃PO₄ is often an excellent choice for heteroaryl couplings.[13][14] Cs₂CO₃ can be effective but is more expensive.
Solvent 1,4-Dioxane, THF, Toluene (often with 10-25% H₂O)~0.1-0.2 MThe solvent must solubilize the reactants. A polar aprotic solvent is typical. The addition of water can facilitate the dissolution of the base and assist in the transmetalation step.[14][15]
Temperature 80 - 120 °CN/AHigher temperatures are often required to drive the reaction, especially with less reactive aryl chlorides. Microwave heating can significantly shorten reaction times.[15]

Purification & Characterization Strategy

The final product contains a basic aminomethylpyridine moiety, which can be exploited during purification.

  • Aqueous Workup: An initial acid-base extraction can be highly effective. After the initial workup, dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the product, moving it to the aqueous layer and leaving non-basic impurities (like homo-coupled byproducts) in the organic phase. The aqueous layer can then be basified (e.g., with NaHCO₃) and the pure product re-extracted into an organic solvent.[16]

  • Chromatography: Flash column chromatography on silica gel is the standard final purification step. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~1%) to the eluent, is recommended to prevent the basic product from streaking on the acidic silica gel. For highly polar products, a C18 reverse-phase column may be more suitable.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_sm LCMS Analysis: Unreacted Starting Material? start->check_sm low_conversion Problem: Low Conversion check_sm->low_conversion Yes check_deboronation LCMS Analysis: Protodeboronated Byproduct? check_sm->check_deboronation No solution_low_conversion Solution: 1. Increase Temperature/Time 2. Use More Active Catalyst (e.g., Pre-catalyst) 3. Re-Degas System Thoroughly 4. Switch to Protocol B (Protect Amine) low_conversion->solution_low_conversion deboronation Problem: Protodeboronation check_deboronation->deboronation Yes check_homocoupling LCMS Analysis: Significant Homo-coupling? check_deboronation->check_homocoupling No solution_deboronation Solution: 1. Use Boronic Ester or Trifluoroborate Salt 2. Use Anhydrous Conditions (e.g., KF as base) 3. Minimize Reaction Time 4. Lower Temperature deboronation->solution_deboronation homocoupling Problem: Homo-coupling check_homocoupling->homocoupling Yes end Successful Coupling check_homocoupling->end No solution_homocoupling Solution: 1. Ensure Proper Degassing (O₂ promotes homo-coupling) 2. Lower Catalyst Loading 3. Use a Different Ligand homocoupling->solution_homocoupling

Caption: A troubleshooting workflow for common Suzuki coupling challenges.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst inhibition by amine/pyridine. 2. Inactive catalyst (e.g., Pd(0) oxidized). 3. Insufficient temperature.1. Switch to Protocol B (Boc-protection). 2. Use a more robust ligand (e.g., XPhos). 3. Ensure thorough degassing of solvents and reaction vessel. 4. Increase reaction temperature or switch to microwave heating.
Significant Protodeboronation 1. Boronic acid is unstable under reaction conditions. 2. Reaction time is too long.1. Use 1.5-2.0 equivalents of the boronic acid. 2. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[6][17] 3. Use milder conditions (lower temperature) and monitor carefully to stop the reaction upon completion.
Homo-coupling of Aryl Halide 1. Presence of oxygen. 2. Catalyst system promotes homo-coupling.1. Improve the degassing procedure. 2. Try a different palladium source or ligand. 3. Consider slow addition of the boronic acid to the reaction mixture.[16]
Difficult Purification 1. Product streaking on silica gel. 2. Co-elution with starting materials or byproducts.1. Add 0.5-1% triethylamine or ammonia to the eluent for silica gel chromatography. 2. Perform an acid-base extraction during workup to remove non-basic impurities. 3. Consider reverse-phase (C18) chromatography.

References

  • Z. Z. Song, et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • A. A. El-Faham, et al. (2015). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society. [Link]

  • A. S. Batsanov, et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • T. Kinzel, et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • K. L. Billingsley, et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • K. L. Billingsley & S. L. Buchwald (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • J. C. H. Lee, et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. [Link]

  • T. Kinzel, et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • CN102936220A - BOC protection method for aminopyridine.
  • C. H. Lin, et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • S. Singh (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • J. C. Vantourout, et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • J. P. Scott, et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • M. B. C. Piatkowska, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • A. G. Myers Research Group (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • G. A. Molander & S. L. J. Trice (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of (5-(Aminomethyl)pyridin-3-yl)boronic Acid

Executive Summary & Rationale In modern drug discovery, the incorporation of basic amine motifs is a critical strategy for improving aqueous solubility, mitigating hERG liability, and targeting acidic pockets within kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the incorporation of basic amine motifs is a critical strategy for improving aqueous solubility, mitigating hERG liability, and targeting acidic pockets within kinase hinge regions. (5-(Aminomethyl)pyridin-3-yl)boronic acid is a highly valuable building block for these purposes. However, it presents a formidable synthetic challenge. As an unprotected, primary amine-containing heteroaryl boronic acid, it is prone to rapid protodeboronation and severe catalyst poisoning.

This application note provides field-proven, self-validating protocols to successfully cross-couple this zwitterionic building block. By leveraging advanced Buchwald precatalysts and strategic solvent systems, chemists can bypass traditional protection-deprotection sequences, thereby accelerating structure-activity relationship (SAR) explorations.

Mechanistic Causality: Overcoming Inherent Failure Modes

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , Toluene/Water) typically fail when applied to (5-(Aminomethyl)pyridin-3-yl)boronic acid due to three interconnected mechanistic pathways:

  • Catalyst Poisoning via Amine Coordination: The unprotected primary aliphatic amine acts as a strong σ -donor, displacing phosphine ligands to form stable, off-cycle Pd(II) -bis(amine) dead-end complexes. This halts the catalytic cycle prior to transmetalation ([1]).

  • Accelerated Protodeboronation: Pyridyl boronic acids are intrinsically unstable. The basicity of the pyridine nitrogen accelerates the base-catalyzed hydrolytic cleavage of the C–B bond. If the transmetalation step is slow, the boronic acid is entirely consumed via protodeboronation before coupling can occur.

  • Zwitterionic Insolubility: The molecule exists in a zwitterionic state (acidic boronic acid + basic amine). It is highly insoluble in pure organic solvents, necessitating highly optimized biphasic systems to facilitate the formation of the reactive trihydroxyboronate intermediate.

The Solution: To outcompete protodeboronation and prevent amine coordination, the use of highly active, sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) paired with 3rd-generation (G3) palladacycles is required ([2]). The massive steric profile of XPhos physically blocks the primary amine from coordinating to the palladium center, while the G3 precatalyst ensures rapid generation of the active L-Pd(0) species at mild temperatures ([3]).

Experimental Workflows

Workflow cluster_0 Pathway A: Protection-Free cluster_1 Pathway B: In Situ Protection SM Aryl Halide + (5-(Aminomethyl)pyridin-3-yl) boronic acid CatA XPhos Pd G3 (2-5 mol%) K3PO4, Dioxane/H2O SM->CatA Direct Coupling Boc Boc2O, Na2CO3 (In situ protection) SM->Boc Step 1: Protection ProdA Coupled Product (Free Amine) CatA->ProdA CatB Pd(dppf)Cl2 (5 mol%) Dioxane/H2O Boc->CatB Step 2: Coupling ProdB Coupled Product (Boc-Protected) CatB->ProdB

Figure 1: Divergent cross-coupling workflows for (5-(Aminomethyl)pyridin-3-yl)boronic acid.

Self-Validating Protocols

Protocol A: Direct Cross-Coupling (Protection-Free)

Optimal for robust aryl/heteroaryl halides where step-economy is the primary driver.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-(Aminomethyl)pyridin-3-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • K3​PO4​ (3.0 equiv, 0.5 M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the aryl halide, (5-(Aminomethyl)pyridin-3-yl)boronic acid, and XPhos Pd G3.

  • Degassing: Add 1,4-Dioxane to achieve a 0.2 M concentration of the electrophile. Sparge the solution with dry N2​ for 5 minutes. Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid, which is accelerated by the highly active G3 precatalyst.

  • Activation: Add the aqueous K3​PO4​ solution. Seal the vial and heat to 60 °C for 2–4 hours.

  • Self-Validation Step (LCMS): Sample the organic layer at 2 hours.

    • Observation 1: If unreacted aryl halide remains but the boronic acid mass is absent, protodeboronation has outpaced transmetalation. Correction: In the next iteration, increase the concentration to 0.5 M to favor bimolecular coupling.

    • Observation 2: If both starting materials remain, catalyst poisoning has occurred. Correction: Spike with an additional 2 mol% XPhos Pd G3.

  • Workup: Cool to room temperature. Dilute with EtOAc and adjust the aqueous layer to pH 10 using 1M NaOH (to ensure the product amine is fully deprotonated). Extract, dry over Na2​SO4​ , and purify via reverse-phase chromatography (0.1% TFA in MeCN/Water).

Protocol B: In Situ Boc-Protection and Coupling Sequence

Optimal for highly electron-rich or sterically hindered electrophiles that require extended heating times, where the free amine would inevitably degrade the catalyst over time.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-(Aminomethyl)pyridin-3-yl)boronic acid (1.2 equiv)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.3 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (3.0 equiv, 1.0 M aqueous solution)

  • 1,4-Dioxane

Step-by-Step Procedure:

  • In Situ Protection: Suspend the boronic acid in 1,4-Dioxane. Add aqueous Na2​CO3​ followed by Boc2​O . Stir at room temperature for 1 hour.

  • Self-Validation Step (TLC): Spot the reaction mixture on silica TLC and stain with Ninhydrin. Heat the plate. A negative (colorless) result validates that the primary amine is fully masked, ensuring it cannot poison the palladium cycle.

  • Coupling: To the same pot, add the aryl halide and Pd(dppf)Cl2​⋅CH2​Cl2​ . Sparge with N2​ for 5 minutes.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool, partition between EtOAc and water. The resulting Boc-protected product can be easily purified via standard normal-phase silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the performance of various catalytic systems when coupling (5-(Aminomethyl)pyridin-3-yl)boronic acid with a standard electron-neutral aryl bromide (e.g., 4-bromotoluene).

ConditionCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode
Standard Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / H2​O 90< 15%Catalyst poisoning (Amine coordination)
Standard Pd(dppf)Cl2​ (5 mol%) K2​CO3​ DMF / H2​O 8025 - 30%Protodeboronation
Optimized (Free Amine) XPhos Pd G3 (3 mol%) K3​PO4​ 1,4-Dioxane / H2​O 6082 - 88%None (Clean conversion)
Optimized (In situ Boc) Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ 1,4-Dioxane / H2​O 8075 - 80%Minor homocoupling

Note: Yields are based on isolated, purified products. The use of XPhos Pd G3 enables lower temperatures, which is the primary driver for minimizing protodeboronation while maintaining high turnover frequencies.

References

  • Title: Primary Amine-Functionalized Mesoporous Phenolic Resin-Supported Palladium Nanoparticles as an Effective and Stable Catalyst for Water-Medium Suzuki-Miyaura Coupling Reactions. Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: US11858941B2 - Heterocyclic and heteroaryl compounds for treating Huntington's disease.

Sources

Method

Application Note: Utilizing (5-(Aminomethyl)pyridin-3-yl)boronic Acid in the Design and Synthesis of Advanced Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Executive Summary The rational design of targeted kinase inhibitors requires pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Executive Summary

The rational design of targeted kinase inhibitors requires precise structural motifs that balance target affinity, physicochemical properties, and synthetic accessibility. (5-(Aminomethyl)pyridin-3-yl)boronic acid (and its pinacol ester derivative) has emerged as a privileged building block in modern oncology drug discovery, particularly in the synthesis of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors[1].

This application note details the mechanistic rationale for employing this specific moiety, outlines the biological context of its targets, and provides a self-validating, step-by-step synthetic protocol for integrating it into halogenated core scaffolds via Suzuki-Miyaura cross-coupling[2].

Mechanistic Rationale in Rational Drug Design

The selection of the 5-(aminomethyl)pyridin-3-yl motif is not arbitrary; it is driven by specific structure-activity relationship (SAR) requirements in kinase hinge-binding and solvent-channel interactions:

  • Pyridine Ring (Hinge Binder): The aromatic pyridine core acts as a rigid, planar spacer that can participate in π−π stacking with aromatic residues in the target enzyme. Critically, the pyridine nitrogen serves as a highly effective hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

  • Aminomethyl Group (Solvent Channel/Affinity Pocket): The −CH2​NH2​ extension is highly strategic. At physiological pH (~7.4), the primary amine is protonated ( −CH2​NH3+​ ). This cationic center acts as a strong hydrogen bond donor and salt-bridge former, allowing it to anchor tightly to acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed channel of kinases like PI3K[1]. Furthermore, this ionizable group drastically improves the aqueous solubility of the final drug candidate.

  • Boronic Acid Moiety (Synthetic Handle): The boronic acid (or pinacol ester) allows for late-stage, highly modular Suzuki-Miyaura transmetalation[2]. This enables medicinal chemists to rapidly diversify a single halogenated core (e.g., a thieno[3,2-d]pyrimidine or imidazopyrazine) into a library of advanced candidates.

Biological Context: The PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that drives cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers. Inhibitors utilizing the 5-(aminomethyl)pyridin-3-yl moiety are specifically designed to outcompete ATP at the catalytic binding sites of PI3K and mTOR[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Target Inhibitor (Primary Amine) Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Figure 1: The PI3K/mTOR signaling pathway and the intervention points of the synthesized kinase inhibitors.

Synthetic Strategy & Experimental Protocols

To prevent the primary amine from coordinating with and poisoning the Palladium catalyst during the cross-coupling step, it is standard practice to use the Boc-protected variant: (5-(((tert-butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid.

Logical Workflow

SynthesisWorkflow Core Halogenated Core Scaffold (e.g., Thienopyrimidine) Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) Core->Coupling Boronic (5-(Boc-aminomethyl)pyridin-3-yl) boronic acid Boronic->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Final Active Enzyme Inhibitor (Primary Amine Salt) Deprotection->Final

Figure 2: Two-step synthetic logic: Palladium-catalyzed cross-coupling followed by acidic deprotection.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality Note: 1,4-Dioxane/Water is selected as the biphasic solvent system to ensure simultaneous solubility of the lipophilic halogenated core and the inorganic base ( Na2​CO3​ ), which is required to activate the boronic acid for transmetalation[2].

Reagents:

  • Halogenated core (e.g., a brominated imidazopyrazine) (1.0 eq)

  • (5-(((tert-butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid (1.2 eq)

  • PdCl2​(PPh3​)2​ (0.05 eq)

  • 2M Aqueous Na2​CO3​ (3.0 eq)

  • 1,4-Dioxane (0.1 M relative to core)

Step-by-Step Procedure:

  • Preparation: In a thick-walled pressure tube, dissolve the halogenated core and the Boc-protected boronic acid in 1,4-dioxane.

  • Base Addition: Add the 2M aqueous Na2​CO3​ solution.

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).

  • Catalyst Addition: Quickly add PdCl2​(PPh3​)2​ , seal the tube, and heat to 100 °C in an oil bath for 2-3 hours.

  • In-Process Control (IPC): Sample the organic layer and analyze via LC-MS. The reaction is self-validating when the starting halogenated core is <5% by UV integration, and the mass of the Boc-protected intermediate ( [M+H]+ ) is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient: 0% to 75% EtOAc in Cyclohexane) to yield the Boc-protected intermediate.

Protocol B: Boc Deprotection

Causality Note: Trifluoroacetic acid (TFA) is used to selectively cleave the tert-butyl carbamate without hydrolyzing the newly formed biaryl bonds or core heterocycles.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

  • Reaction: Stir at room temperature for 1 hour.

  • IPC: Monitor by LC-MS. Look for the disappearance of the intermediate mass and the appearance of the [M−100+H]+ mass (loss of Boc).

  • Workup: Evaporate the volatiles under vacuum. To remove residual TFA, co-evaporate with Toluene (2x).

  • Free-Basing: Purify the residue using an SCX-2 ion exchange cartridge. Load the compound in Methanol, wash with Methanol, and elute the active primary amine with 2M Ammonia in Methanol. Concentrate to yield the final active enzyme inhibitor.

Data Presentation & Quality Control

To ensure reproducibility, quantitative data for reaction optimization and final product validation are summarized below.

Table 1: Optimization of Suzuki Coupling Conditions (Model Thienopyrimidine Core)

Catalyst SystemBaseSolvent SystemTemp (°C)IPC Conversion (%)Isolated Yield (%)
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2M aq)Toluene/EtOH (4:1)9075%62%
Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ (2M aq)1,4-Dioxane10088%78%
PdCl2​(PPh3​)2​ (5 mol%) Na2​CO3​ (2M aq) 1,4-Dioxane 100 >98% 85%

Table 2: Expected Analytical Profile for the Final Primary Amine Product

Analytical MethodExpected ObservationDiagnostic Value
LC-MS (ESI+) [M+H]+ matching exact mass of free amine.Confirms successful cross-coupling and complete Boc removal.
1 H-NMR (DMSO- d6​ ) Singlet at ~3.8-4.2 ppm (2H) for −CH2​NH2​ .Confirms the structural integrity of the aminomethyl group.
1 H-NMR (DMSO- d6​ ) Broad singlet at ~8.0-8.5 ppm (3H) if isolated as TFA salt.Confirms protonation state of the primary amine.
HPLC (UV 254 nm) Single sharp peak, >95% Area Under Curve (AUC).Validates purity for subsequent in vitro kinase assays.

References

  • Title: Imidazopyrazines for use as kinase inhibitors Source: World Intellectual Property Organization (WIPO) Patent WO2010119264A1 URL: [1]

  • Title: Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts Source: Chemical Society Reviews (RSC Publishing), 2013, 42, 5270-5298 URL: [Link][2]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to Targeting Protein-Protein Interactions

Introduction: The Expanding Frontier of Druggable Targets Protein-protein interactions (PPIs) represent the intricate communication network within our cells, orchestrating a vast array of biological processes, from signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Frontier of Druggable Targets

Protein-protein interactions (PPIs) represent the intricate communication network within our cells, orchestrating a vast array of biological processes, from signal transduction to gene expression.[1][2] The dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] For decades, the large, flat, and often featureless interfaces of PPIs rendered them "undruggable" by traditional small-molecule drugs, which typically target well-defined enzymatic clefts or receptor pockets.[1][3] However, recent advancements in structural biology, computational modeling, and innovative screening technologies have shattered this dogma, ushering in a new era of drug discovery focused on modulating these critical interactions.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategies and methodologies for effectively targeting PPIs. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and explore the computational tools that are revolutionizing the design of novel PPI modulators.

The Challenge and the Opportunity: Navigating the PPI Landscape

Targeting PPIs with small molecules presents a unique set of challenges. The interaction surfaces are typically large (1500–3000 Ų) and lack the deep, hydrophobic pockets favored by conventional drugs.[3] Furthermore, the conformational flexibility of proteins can make it difficult to design inhibitors with high affinity and specificity. However, the identification of "hot spots" – small clusters of amino acids that contribute the majority of the binding energy – has provided a critical foothold for small-molecule intervention.[1] By targeting these energetic hubs, it is possible to disrupt the entire interaction with a much smaller molecule.

The opportunity that lies within successfully targeting PPIs is immense. It opens up a vast new landscape of previously inaccessible drug targets, offering the potential for highly specific therapies with novel mechanisms of action.[5]

Strategic Approaches to Targeting Protein-Protein Interactions

A successful PPI inhibitor discovery campaign requires a multi-pronged approach, integrating both experimental and computational strategies. The general workflow can be conceptualized as a funnel, starting with a broad screening of potential interaction modulators and progressively narrowing down to a few highly validated lead compounds.

PPI_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Assay Development & Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization TID Target Identification (e.g., Literature, Omics Data) TV Target Validation (e.g., Genetic, Cellular Models) TID->TV AD Assay Development (Biochemical/Cell-Based) TV->AD HTS High-Throughput Screening (HTS) AD->HTS HC Hit Confirmation (Dose-Response) HTS->HC Orth Orthogonal Assays (e.g., Biophysical) HC->Orth LO Lead Optimization (SAR, DMPK) Orth->LO InVivo In Vivo Validation (Animal Models) LO->InVivo Clinical Development Clinical Development InVivo->Clinical Development

Figure 1: A generalized workflow for the discovery of small-molecule inhibitors of protein-protein interactions.

Biophysical Methods for Characterizing PPIs and Identifying Hits

Biophysical techniques are indispensable for quantifying the binding affinity and kinetics of PPIs and for validating hits from primary screens. These methods provide direct evidence of a physical interaction between the putative inhibitor and its target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technology that measures the binding of an analyte (e.g., a small molecule or protein) in solution to a ligand (e.g., a protein) immobilized on a sensor chip.[6] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[7]

1. Sensor Chip Selection and Ligand Immobilization:

  • Rationale: The choice of sensor chip and immobilization strategy is critical for obtaining high-quality, reproducible data. Amine coupling is a common method for covalently attaching a protein ligand to a CM5 sensor chip. The goal is to achieve an optimal ligand density that provides a good signal-to-noise ratio without causing mass transport limitations or steric hindrance.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

    • Ligand protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration. Inject the ligand at various pH values (e.g., 4.0, 4.5, 5.0, 5.5) and select the pH that gives the highest response.

    • Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the ligand protein at the optimal pH until the desired immobilization level is reached (typically 2000-5000 Resonance Units (RU) for PPI studies).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

2. Analyte Binding and Kinetic Analysis:

  • Rationale: A series of analyte concentrations are injected over the immobilized ligand to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

  • Materials:

    • Analyte protein serially diluted in running buffer

  • Procedure:

    • Inject a series of analyte concentrations (typically spanning from 0.1 to 10 times the expected KD) over the ligand-immobilized and a reference flow cell.

    • Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between analyte injections using a regeneration solution (e.g., low pH glycine or high salt) if necessary. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Table 1: Troubleshooting Common Issues in SPR Experiments

IssuePotential CauseRecommended Solution
No or Low Binding Signal Inactive ligand or analyte.Confirm protein activity using an orthogonal method.
Low immobilization level.Optimize immobilization conditions to increase ligand density.
Inappropriate buffer conditions.Optimize buffer pH and salt concentration.
High Non-Specific Binding Hydrophobic or electrostatic interactions with the sensor surface.Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the running buffer. Increase the salt concentration of the running buffer.
Baseline Drift Temperature fluctuations.Allow the instrument and buffers to equilibrate to the same temperature.
Buffer mismatch between running buffer and analyte samples.Ensure precise buffer matching.
Biolayer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time.[8] It utilizes disposable fiber-optic biosensors that are dipped into a 96-well plate containing the samples. Changes in the interference pattern of white light reflected from the biosensor tip are used to monitor binding events. BLI is particularly well-suited for high-throughput screening and for studying interactions with crude samples.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[9] It is considered the "gold standard" for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information provides valuable insights into the driving forces of the interaction.

Cell-Based Assays for Validating PPI Inhibitors in a Physiological Context

While biophysical methods are essential for characterizing direct binding, cell-based assays are crucial for confirming the activity of PPI inhibitors in a more biologically relevant environment.[4] These assays can also help to identify compounds that act through indirect mechanisms or that have poor cell permeability.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study PPIs in their native cellular context.[10] An antibody targeting a "bait" protein is used to pull down the protein from a cell lysate, along with any interacting "prey" proteins. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.

1. Cell Lysis and Protein Extraction:

  • Rationale: The choice of lysis buffer is critical for preserving the PPI of interest while effectively solubilizing the proteins. Non-denaturing detergents are typically used.

  • Materials:

    • Cultured cells expressing the proteins of interest

    • Ice-cold PBS

    • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Procedure:

    • Wash cultured cells with ice-cold PBS and harvest.

    • Lyse the cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

2. Immunoprecipitation:

  • Rationale: The lysate is pre-cleared with beads to reduce non-specific binding. The specific antibody is then added to capture the bait protein and its interacting partners.

  • Materials:

    • Protein A/G agarose or magnetic beads

    • Primary antibody specific to the bait protein

    • Isotype control IgG

  • Procedure:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution:

  • Rationale: A series of washes are performed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.

  • Materials:

    • Co-IP wash buffer (similar to lysis buffer but with a lower detergent concentration)

    • Elution buffer (e.g., 1X SDS-PAGE sample buffer)

  • Procedure:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes by resuspending the beads in elution buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Rationale: The eluted proteins are separated by SDS-PAGE and the presence of the bait and prey proteins is detected by Western blotting using specific antibodies.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the bait and prey proteins.

    • Detect the proteins using a suitable secondary antibody and chemiluminescence or fluorescence imaging.

CoIP_Workflow Start Cell Lysate Preparation Preclear Pre-clearing with Beads Start->Preclear IP Immunoprecipitation with Bait-Specific Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elute Elution Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Figure 2: A schematic representation of the Co-Immunoprecipitation workflow.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method for identifying novel PPIs and for screening for compounds that disrupt these interactions.[11] It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding and activation domains of the transcription factor, interact.

Proximity Ligation Assay (PLA) and Förster Resonance Energy Transfer (FRET)

PLA and FRET are fluorescence-based techniques that allow for the visualization and quantification of PPIs in intact cells. These methods provide spatial and temporal information about protein interactions and are well-suited for high-content screening.

Homogeneous Proximity-Based Assays for High-Throughput Screening

For large-scale screening of compound libraries, homogeneous proximity-based assays are the methods of choice due to their high-throughput capabilities and sensitivity.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction of two molecules in close proximity.[12] Donor beads, when excited by a laser, generate singlet oxygen that can travel up to 200 nm. If an acceptor bead is within this range due to a PPI, it will emit light. This technology is highly sensitive and can be used to screen for both inhibitors and stabilizers of PPIs.

1. Reagent Preparation and Assay Setup:

  • Rationale: The concentrations of the interacting proteins and the AlphaScreen beads need to be optimized to achieve a robust assay window (signal-to-background ratio).

  • Materials:

    • AlphaScreen donor and acceptor beads (e.g., Streptavidin-coated donor beads and Nickel Chelate acceptor beads)

    • Biotinylated "bait" protein

    • His-tagged "prey" protein

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well white opaque microplates

  • Procedure:

    • Perform a cross-titration of the bait and prey proteins to determine the optimal concentrations that give the maximal signal.

    • Titrate the donor and acceptor beads to find the concentrations that provide the best signal-to-background ratio.

    • In a 384-well plate, add the test compounds, followed by the bait and prey proteins.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for the interaction to occur and for the compounds to have an effect.

    • Add a mixture of the donor and acceptor beads.

    • Incubate in the dark for 1-2 hours to allow for bead binding.

    • Read the plate on an AlphaScreen-compatible plate reader.

Table 2: Comparison of Key Techniques for Studying PPIs

TechniquePrincipleThroughputInformation ObtainedKey AdvantagesKey Limitations
SPR Change in refractive index upon bindingLow to MediumKinetics (ka, kd), Affinity (KD)Label-free, real-timeRequires specialized equipment, potential for mass transport limitations
BLI Change in optical interference upon bindingHighKinetics, AffinityLabel-free, real-time, high-throughput, compatible with crude samplesLower sensitivity than SPR for small molecules
ITC Measures heat change upon bindingLowThermodynamics (KD, ΔH, ΔS)Label-free, direct measurement of bindingRequires large amounts of protein, low throughput
Co-IP Antibody-based pulldown of protein complexesLowIn vivo interactionPhysiologically relevant contextProne to false positives and negatives, qualitative
Y2H Genetic-based reconstitution of a transcription factorHighBinary interactionsHigh-throughput screening for novel interactionsIndirect assay, prone to false positives, interactions must occur in the nucleus
AlphaScreen Proximity-based energy transfer between beadsHighHomogeneous interactionHigh-throughput, sensitiveProne to interference from colored or fluorescent compounds

Computational Approaches: In Silico Design of PPI Inhibitors

Computational methods play an increasingly important role in the discovery of PPI inhibitors.[13] These approaches can be used to identify potential binding pockets, screen large virtual compound libraries, and guide the optimization of lead compounds.

  • Structure-Based Drug Design: Utilizes the 3D structure of the protein-protein complex to design inhibitors that fit into key binding pockets or mimic the binding of a "hot spot" residue.

  • Virtual Screening: Involves the docking of large libraries of virtual compounds into the structure of the target protein to identify potential binders.

  • Molecular Dynamics Simulations: Can be used to study the dynamic nature of PPIs and to predict the binding mode and affinity of potential inhibitors.

Case Study: Successful Development of a PPI Inhibitor

A notable success story in the field of PPI inhibitors is the development of Venetoclax (ABT-199), a small-molecule inhibitor of the BCL-2/Bax interaction. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers. Venetoclax mimics the BH3 domain of pro-apoptotic proteins, thereby disrupting the BCL-2/Bax interaction and inducing apoptosis in cancer cells. This drug has been approved for the treatment of certain types of leukemia and lymphoma, demonstrating the therapeutic potential of targeting PPIs.

Conclusion and Future Perspectives

The field of targeting protein-protein interactions has made remarkable strides, moving from a "high-risk, high-reward" endeavor to a validated and promising strategy for drug discovery.[4] The continued development of innovative screening technologies, coupled with the power of computational and structural biology, will undoubtedly lead to the discovery of new classes of therapeutics for a wide range of diseases. As our understanding of the complex network of PPIs continues to grow, so too will our ability to rationally design and develop modulators of these critical interactions, ultimately transforming the landscape of modern medicine.

References

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature reviews Drug discovery, 3(4), 301-317.
  • Scott, D. E., Bayly, A. R., Abell, C., & Skidmore, J. (2016). Small molecules, big targets: drug discovery faces the protein-protein interaction challenge. Nature reviews Drug discovery, 15(8), 533-550.
  • Fry, D. C. (2012). Small-molecule inhibitors of protein-protein interactions: how to mimic a protein partner. Current protocols in peptide science, Chapter 14, Unit-14.9.
  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

  • Arkin, M. R., Tang, Y., & Wells, J. A. (2014). Small-molecule inhibitors of protein-protein interactions: progressing toward the reality. Chemistry & biology, 21(9), 1102-1114.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. Frontiers.
  • Chen, J., & Zeng, J. (2015). State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors. Chemical Society Reviews, 44(23), 8568-8591.
  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Retrieved from [Link]

  • Springer Link. (n.d.). A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. Retrieved from [Link]

  • ChromoTek. (n.d.). Troubleshooting IP/Co-IP - 1/2. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Bitesize Bio. (2025). Quantitative yeast two-hybrid screening in 4 easy steps. Retrieved from [Link]

  • Addgene. (2015). Tips for Screening with Yeast Two Hybrid Systems. Retrieved from [Link]

  • Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]

  • bio-protocol. (2024). Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol. Retrieved from [Link]

  • McGill University. (n.d.). Yeast Two Hybrid Assay: A Fishing Tale. Retrieved from [Link]

  • Technology Networks. (n.d.). Principle and Protocol of Co- Immunoprecipitation. Retrieved from [Link]

  • G-Biosciences. (n.d.). Co-Immunoprecipitation. Retrieved from [Link]

  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. Retrieved from [Link]

  • Nicoya. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]

  • protocols.io. (2023). Biolayer Interferometry for DNA Protein Interactions V.2. Retrieved from [Link]

  • JoVE. (2014). Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]

  • PMC. (n.d.). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. Retrieved from [Link]

  • Bitesize Bio. (2025). An Overview of Yeast Two-Hybrid (Y2H) Screening. Retrieved from [Link]

  • YouTube. (2025). How to Set-up an AlphaScreen assay in SoftMax® Pro Data Acquisition and Analysis Software. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Surface Plasmon Resonance. Retrieved from [Link]

  • Sartorius. (n.d.). Protein-Protein Interactions. Retrieved from [Link]

  • PMC. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • NanoTemper. (2020). 4 SPR assay problems that can be resolved by improving protein quality. Retrieved from [Link]

  • PMC. (n.d.). Making the right choice: Critical parameters of the Y2H systems. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Measuring Protein-Protein and Protein-Nucleic Acid Interactions by Biolayer Interferometry. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2024). Biolayer interferometry to study protein-protein and protein-ligand interactions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of (5-(Aminomethyl)pyridin-3-yl)boronic Acid

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of bifunctional heterocyclic boronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of bifunctional heterocyclic boronic acids.

(5-(Aminomethyl)pyridin-3-yl)boronic acid is a particularly challenging substrate. Its instability is not merely a handling issue; it is a direct consequence of its molecular topology. The molecule houses a Lewis acidic empty p-orbital (the boronic acid), a Lewis basic/nucleophilic center (the primary amine), and an electron-deficient aromatic core (the pyridine ring). Understanding the causality behind how these three features interact with your solvent environment is the key to mastering its stability.

Below is our definitive troubleshooting guide, engineered to help you bypass degradation pathways and establish self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my solution turn cloudy and lose reactivity shortly after dissolution in neutral aqueous buffers? A1: You are observing intermolecular oligomerization. The fundamental causality lies in the spatial relationship between the functional groups. While ortho-aminomethylphenylboronic acids can form highly stable, soluble intramolecular 5-membered rings via B-N dative bonds[1], the 3,5-substitution pattern on your pyridine ring physically precludes intramolecular coordination due to extreme ring strain. Instead, at neutral pH, the unprotonated primary amine of one molecule acts as a nucleophile, attacking the electrophilic boron of an adjacent molecule. This initiates a chain reaction, forming an insoluble polymeric B-N network that precipitates out of solution. Mitigation: Acidify the solution (pH < 4). Protonating the amine to its ammonium salt ( R−NH3+​ ) eliminates its nucleophilicity, instantly halting oligomerization.

Q2: I am losing the majority of my starting material to a deborylated byproduct during Suzuki-Miyaura cross-coupling. How do I stop this? A2: This is base-catalyzed protodeboronation, the most aggressive degradation pathway for electron-deficient heteroaromatic boronic acids[2]. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid enters a pre-equilibrium, forming a boronate anion. This negatively charged intermediate increases electron density across the molecule, significantly weakening the adjacent C-B bond and facilitating rapid protonolysis by water[3]. Mitigation: Implement a "slow-release" strategy using MIDA (N-methyliminodiacetic acid) esters. MIDA rehybridizes the boron atom from sp2 to sp3, occupying the vulnerable p-orbital and rendering it inert to base-catalyzed fragmentation[4]. In a biphasic basic reaction, the MIDA ester slowly hydrolyzes, keeping the steady-state concentration of the free boronic acid extremely low[3].

Q3: My compound degrades into a hydroxypyridine derivative even when stored as a solid. What is the mechanism? A3: This is driven by autoxidation. The empty p-orbital of the boron atom is highly susceptible to nucleophilic attack by dissolved oxygen or reactive oxygen species (ROS). This leads to the oxidative cleavage of the C-B bond. Mitigation: Strict environmental control. Store the solid at -20 °C in a desiccator backfilled with argon. For solutions, strictly use degassed solvents (sparged with inert gas for at least 30 minutes).

Part 2: Quantitative Stability Matrix

To facilitate rapid decision-making at the bench, we have summarized the phenomenological stability of (5-(Aminomethyl)pyridin-3-yl)boronic acid across various environments.

Environmental ConditionDominant Degradation PathwayEst. Half-Life ( t1/2​ )Recommended Mitigation Strategy
Aqueous, Basic (pH > 8) Base-Catalyzed ProtodeboronationMinutes to HoursMIDA or BDAN Esterification
Aqueous, Neutral (pH ~7) Intermolecular B-N OligomerizationHours (Precipitation)Acidification to pH < 4
Aqueous, Acidic (pH < 4) None (Stable Ammonium Salt)Weeks to MonthsStore at 4 °C in the dark
Aerobic Solutions Oxidation to HydroxypyridineDaysDegassed Solvents, Argon Atmosphere
Part 3: System Workflows & Degradation Pathways

The following diagram maps the environmental triggers to their respective degradation mechanisms, alongside the chemical interventions required to stabilize the system.

DegradationPathways Mol (5-(Aminomethyl)pyridin-3-yl) boronic acid Base Basic Media (pH > 8) Mol->Base Neutral Neutral Media (pH ~7) Mol->Neutral Ox Dissolved O2 / ROS Mol->Ox Proto Protodeboronation (C-B Cleavage) Base->Proto Oligo Intermolecular Oligomerization (B-N) Neutral->Oligo Oxid Oxidation to Hydropyridine Ox->Oxid MIDA MIDA/BDAN Protection (sp3 Hybridization) Proto->MIDA Prevented by Oligo->MIDA Acid Acidic Storage (pH < 4) (Amine Protonation) Oligo->Acid Prevented by Degas Degassed Solvents & Antioxidants Oxid->Degas Prevented by

Fig 1. Degradation pathways of the boronic acid and corresponding stabilization strategies.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating Acidic Stock Solution

Objective: To formulate a stable, monomeric stock solution that resists both oligomerization and protodeboronation.

  • Solvent Preparation: Prepare a 0.1 M HCl solution in anhydrous methanol. Sparge the solution with Argon for 30 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the (5-(Aminomethyl)pyridin-3-yl)boronic acid under an inert atmosphere. Slowly add the degassed acidic methanol to achieve a target concentration of 0.5 M.

  • Self-Validation Step: Observe the solution; it should be perfectly clear. To validate that the acidic environment is actively preventing oligomerization, take a 10 µL aliquot and dilute it into 1 mL of neutral pH 7.4 PBS. A cloudy precipitate should form within minutes, confirming the reversible nature of the B-N oligomerization and proving the efficacy of your acidic stock.

  • Storage: Aliquot the clear acidic stock into amber glass vials, purge the headspaces with Argon, and store at -20 °C.

Protocol B: In-Situ Protection via MIDA Esterification for Complex Workflows

Objective: To convert the unstable free boronic acid into a robust MIDA ester for use in harsh, basic cross-coupling reactions.

  • Reagent Mixing: In an oven-dried round-bottom flask, combine 1.0 equivalent of (5-(Aminomethyl)pyridin-3-yl)boronic acid and 1.2 equivalents of N-methyliminodiacetic acid (MIDA).

  • Solvent & Catalyst: Suspend the mixture in a 1:1 mixture of anhydrous Toluene and DMSO. Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA) to catalyze the esterification.

  • Dehydration: Attach a Dean-Stark apparatus. Reflux the mixture at 110 °C for 12 hours. The continuous azeotropic removal of water drives the thermodynamic equilibrium toward the fully protected, sp3-hybridized MIDA ester[4].

  • Isolation: Cool the reaction to room temperature. Concentrate under vacuum to remove the toluene, and precipitate the MIDA ester by slowly adding cold diethyl ether. Filter, wash with ether, and dry under a high vacuum.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh - [Link]

  • Protodeboronation - Wikipedia -[Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application - ACS Publications - [Link]

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) - [Link]

Sources

Optimization

Optimization of Suzuki coupling reaction conditions for aminopyridine boronic acids

Welcome to the Technical Support Center for Cross-Coupling Technologies. As a Senior Application Scientist, I have designed this portal to address the specific, highly nuanced challenges of performing Suzuki-Miyaura cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Technologies. As a Senior Application Scientist, I have designed this portal to address the specific, highly nuanced challenges of performing Suzuki-Miyaura cross-couplings with aminopyridine boronic acids.

Aminopyridines present a dual-threat in cross-coupling: the basic nitrogen atoms act as potent catalyst poisons, while the electron-deficient heteroaryl boronic acid is highly susceptible to rapid degradation. This guide moves beyond generic protocols to explain the causality behind reaction failures and provides self-validating methodologies to ensure your success.

Diagnostic Workflow: Aminopyridine Suzuki Couplings

Before adjusting your reaction parameters, identify the primary mode of failure using LC-MS analysis of your crude reaction mixture.

OptimizationWorkflow Start Analyze Crude Reaction by LC-MS Issue1 Major Peak: Protodeboronation (Des-borylated Arene) Start->Issue1 Issue2 Major Peak: Unreacted SM + Pd Black Formation Start->Issue2 Issue3 Major Peak: Boronic Acid Homocoupling Start->Issue3 Sol1 Use weak base (K3PO4/CsF) or anhydrous conditions Issue1->Sol1 Sol2 Switch to bulky Buchwald Precatalysts (e.g., XPhos Pd G3) Issue2->Sol2 Sol3 Strictly degas solvents (Freeze-Pump-Thaw) Issue3->Sol3 Success Optimized Cross-Coupling Achieved Sol1->Success Sol2->Success Sol3->Success

LC-MS diagnostic workflow for troubleshooting aminopyridine Suzuki couplings.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my aminopyridine boronic acid rapidly degrading into the des-borylated arene instead of cross-coupling? A1: You are observing protodeboronation . Heteroaryl boronic acids are highly sensitive to aqueous bases[1]. The hydroxide or carbonate base attacks the empty p-orbital of the boron, forming a negatively charged boronate complex that rapidly fragments into the arene and boric acid. Causality & Solution: The rate of transmetalation must outcompete the rate of protodeboronation. To achieve this, use a highly active precatalyst (like XPhos Pd G3) that rapidly enters the catalytic cycle at room temperature, minimizing the time the boronic acid spends in the presence of base[2]. Alternatively, switch to anhydrous conditions using a fluoride source (e.g., CsF) which activates the boronic acid without providing a proton source for degradation[3].

Q2: My reaction stalls with unreacted starting materials, and a black precipitate forms immediately. What is happening? A2: The black precipitate is "Pd black," indicating catalyst aggregation and death. The free amino group and the pyridine nitrogen lone pairs strongly coordinate to the palladium center. This "catalyst poisoning" outcompetes the oxidative addition step, stripping the palladium of its stabilizing phosphine ligands and causing it to crash out of solution[4]. Causality & Solution: You must use sterically demanding, electron-rich ligands (such as Buchwald ligands like XPhos or SPhos)[5]. The massive steric bulk of the dialkylbiarylphosphine framework physically blocks the aminopyridine from coordinating to the palladium center, while its electron-rich nature accelerates oxidative addition.

Q3: I am seeing significant amounts of biaryl homocoupling of the boronic acid. How do I prevent this? A3: Homocoupling is an oxidative side-reaction mediated by trace oxygen in the reaction mixture[4]. Causality & Solution: The active Palladium(0) species reacts with dissolved O₂ to form a peroxo-palladium complex, which then undergoes double transmetalation with your boronic acid, fusing two molecules together. Strict degassing is mandatory. Simple bubbling is often insufficient; employ the freeze-pump-thaw method described in the protocol below.

Quantitative Optimization Matrix

To guide your experimental design, the following table summarizes the causal effects of various condition combinations on aminopyridine coupling efficiency.

Catalyst SystemBaseSolvent SystemTempMechanistic Result & Yield Profile
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOH90 °CPoor (<10%): High heat and strong aqueous base drive rapid protodeboronation. Catalyst poisoned by amine[4].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)Dioxane / H₂O90 °CModerate (30-40%): Bidentate ligand resists poisoning slightly better, but thermal degradation of boronic acid persists.
Pd(OAc)₂ / SPhos (2 mol%)CsF (anhydrous)Isopropanol80 °CGood (70-85%): Anhydrous fluoride base minimizes protodeboronation. SPhos bulk prevents amine coordination[3].
XPhos Pd G3 (2 mol%)K₃PO₄ (aq)THF / H₂O (4:1)40 °CExcellent (>90%): G3 precatalyst ensures rapid activation. Low temp prevents protodeboronation. Fast transmetalation[2].

Self-Validating Experimental Protocol

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to ensure rapid catalyst activation at mild temperatures, bypassing the pitfalls of protodeboronation and catalyst poisoning.

Materials Required:

  • Aryl halide (1.0 equiv)

  • Aminopyridine boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • THF (Anhydrous, HPLC grade)

Step-by-Step Methodology:

  • Strict Degassing (Self-Validating Step):

    • Action: Prepare a 4:1 mixture of THF and 0.5 M aqueous K₃PO₄. Transfer to a Schlenk flask. Perform three cycles of Freeze-Pump-Thaw (freeze in liquid nitrogen, pull high vacuum for 5 mins, seal, thaw in a water bath).

    • Validation: Upon the third thaw, you should observe zero gas bubbles evolving from the solvent as it warms. If bubbles appear, perform a fourth cycle. This guarantees the elimination of O₂-driven homocoupling[4].

  • Reagent Assembly:

    • Action: In a nitrogen-filled glovebox or under strict Schlenk conditions, add the aryl halide (1.0 mmol), aminopyridine boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a stir bar.

  • Catalyst Activation & Reaction:

    • Action: Add 5 mL of the degassed THF/K₃PO₄ mixture to the vial. Seal and stir vigorously at 40 °C.

    • Causality: The G3 precatalyst reacts instantly with the mild base at 40 °C to form the active, monoligated L-Pd(0) species. This low temperature is critical; it is warm enough for XPhos to drive the coupling, but cool enough to halt the thermal protodeboronation of the heteroaryl boronic acid[2].

  • In-Process Monitoring (Self-Validating Step):

    • Action: After 30 minutes, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Logic:

      • If Product + Unreacted Aryl Halide is present, but Boronic Acid is gone: Protodeboronation outpaced coupling. Correction: Spike the reaction with an additional 0.5 equiv of solid boronic acid.

      • If Product only: The reaction is complete. Proceed to workup.

  • Workup:

    • Action: Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient, as aminopyridines are highly polar).

Sources

Troubleshooting

Preventing degradation of boronic acids in copper-catalyzed click reactions

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers and drug development professionals encountering degradation issues when perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. This guide is specifically engineered for researchers and drug development professionals encountering degradation issues when performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) on substrates containing boronic acid moieties.

The Core Challenge: The Boronic Acid Stability Paradox

Boronic acids are invaluable in medicinal chemistry (e.g., as transition state inhibitors) and chemical biology (e.g., carbohydrate sensors). However, subjecting them to standard CuAAC conditions often leads to catastrophic loss of the boronic acid moiety. This occurs because the very catalyst required for the click reaction—Cu(I)—is highly reactive toward the carbon-boron (C–B) bond.

Understanding the thermodynamic and kinetic drivers of this degradation is the first step toward preventing it.

Mechanistic Pathways of Degradation

CuAAC_Degradation BA Free Boronic Acid [R-B(OH)2] Insert C-B Bond Insertion [R-Cu(I)] Intermediate BA->Insert Transmetalation Product 1,4-Triazole Product (Intact Boronic Acid) BA->Product Azide + Alkyne Cu Free Cu(I) Species (Unchelated) Cu->Insert Promotes Ligand Cu(I)-THPTA/TBTA Complex (Chelated Catalyst) Cu->Ligand Add THPTA/TBTA Proto Protodeboronation [R-H] Insert->Proto H+ Oxid Oxidative Deboronation [R-OH] Insert->Oxid ROS / O2 Ligand->Product Accelerates Click Reaction Prevents C-B Insertion

Mechanistic pathways of Cu(I)-mediated boronic acid degradation versus ligand-accelerated CuAAC.

Diagnostic Troubleshooting & FAQs

Q1: Why does my boronic acid degrade into an alkane or phenol during standard CuAAC (CuSO₄ / sodium ascorbate)? A: Unchelated Cu(I) readily inserts into the C–B bond via transmetalation, forming an organocopper intermediate. Depending on the reaction environment, this intermediate undergoes either protonation (yielding a protodeboronated alkane/arene) or oxidation by reactive oxygen species (yielding an alcohol/phenol)[1]. The sodium ascorbate used to reduce Cu(II) to Cu(I) can generate hydrogen peroxide and other reactive oxygen species (ROS) in the presence of ambient oxygen, which severely accelerates the oxidative deboronation pathway.

Q2: How do accelerating ligands like TBTA or THPTA prevent this degradation? A: Chelating agents such as TBTA (tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or its water-soluble analogue THPTA act as kinetic and thermodynamic modulators. Mechanistically, they tightly bind Cu(I), sterically and electronically shielding the metal center from inserting into the C–B bond[2]. Simultaneously, these ligands significantly lower the activation energy of the azide-alkyne cycloaddition, accelerating the click reaction and minimizing the time the boronic acid is exposed to the catalytic species[3].

Q3: Should I protect the boronic acid before the click reaction? A: Yes, protection is highly recommended for electron-rich or sterically unhindered boronic acids. Converting the free boronic acid to a pinacol ester (Bpin) or a pinanediol ester reduces the electrophilicity of the boron atom[4]. For maximum stability, convert the boronic acid to a potassium trifluoroborate salt (-BF₃K). The strong electron-withdrawing nature of the fluorines completely deactivates the C–B bond toward Cu(I) insertion. You can perform the CuAAC on the -BF₃K salt and subsequently hydrolyze it back to the free boronic acid[2].

Q4: Can I avoid sodium ascorbate entirely? A: Yes. If ROS generation from ascorbate is the primary cause of your oxidative deboronation, you can switch to a Cu(I) salt (e.g., CuI or Cu(MeCN)₄PF₆) in a strictly degassed, anhydrous solvent system (like THF or DMF) with a base like DIPEA. Alternatively, copper wire can be used as a heterogeneous Cu(0) source that slowly leaches Cu(I) without the need for chemical reductants.

Quantitative Performance Metrics

The following table summarizes the expected outcomes when modifying your CuAAC protocol to accommodate boronic acids. Data reflects average isolated yields based on optimized literature precedents.

Substrate StateCatalyst / Ligand SystemReductantMajor Side ReactionExpected Yield (%)
Free Boronic AcidCuSO₄ (No Ligand)Sodium AscorbateProtodeboronation< 20%
Free Boronic AcidCuSO₄ + THPTA Sodium AscorbateMinimal75 - 85%
Pinacol Ester (Bpin)CuSO₄ + TBTA Sodium AscorbateNone90 - 95%
Trifluoroborate (-BF₃K)CuSO₄ + TBTA Sodium AscorbateNone> 95%

Self-Validating Protocol: Ligand-Accelerated CuAAC for Boronic Acids

This protocol utilizes THPTA to protect the boronic acid while accelerating the click reaction. It is designed as a self-validating system: the visual color changes confirm the oxidation state of the copper, ensuring the catalyst is properly chelated before it interacts with your sensitive substrate.

Materials Required:
  • Alkyne-containing boronic acid (or Bpin ester) (1.0 eq)

  • Azide (1.2 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • THPTA ligand (0.10 eq, 10 mol%)

  • Sodium Ascorbate (0.25 eq, 25 mol%)

  • Solvent: Degassed t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:
  • Solvent Degassing (Critical for ROS prevention): Sparge the t-BuOH/H₂O mixture with Argon or Nitrogen for at least 15 minutes prior to use. Causality: Removing dissolved oxygen prevents ascorbate from generating H₂O₂ during Cu(II) reduction.

  • Catalyst Pre-Complexation: In a small, separate vial, dissolve CuSO₄·5H₂O and THPTA in 0.5 mL of the degassed solvent. Stir for 5 minutes.

    • Validation Check: The solution should turn a bright, clear blue, indicating the formation of the Cu(II)-THPTA complex. This ensures no unchelated copper will be introduced to the reaction.

  • Substrate Assembly: In the main reaction flask, dissolve the alkyne-boronic acid and the azide in the remaining degassed solvent under an inert atmosphere.

  • Catalyst Introduction: Transfer the pre-complexed Cu(II)-THPTA solution into the main reaction flask.

  • Reaction Initiation: Dissolve the sodium ascorbate in a minimal amount of degassed water and add it dropwise to the main reaction flask.

    • Validation Check: The solution should transition from blue to colorless (or pale yellow), confirming the successful reduction of Cu(II) to the catalytically active Cu(I)-THPTA complex.

  • Monitoring and Quench: Stir at room temperature. Monitor the reaction via TLC or LC-MS. Due to THPTA acceleration, the reaction should be complete within 1–2 hours. Once complete, immediately quench the reaction by diluting with EtOAc and washing with a saturated EDTA solution to strip the copper and prevent post-reaction degradation.

References

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions Source: PMC (nih.gov) URL:[Link]

  • Chemical Sensing of Polyols with Shapeshifting Boronic Acids As a Self-Contained Sensor Array Source: ACS Publications URL:[Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL:[Link]

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors Source: ACS Publications / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of (5-(Aminomethyl)pyridin-3-yl)boronic Acid and Its Positional Isomers

As drug discovery increasingly targets complex kinase hinge regions and protein-protein interactions, the demand for functionalized heteroaryl building blocks has surged. Aminomethylpyridine boronic acids are highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex kinase hinge regions and protein-protein interactions, the demand for functionalized heteroaryl building blocks has surged. Aminomethylpyridine boronic acids are highly valued for introducing a basic amine pharmacophore—which improves aqueous solubility and forms critical hydrogen bonds—while simultaneously serving as a substrate for Suzuki-Miyaura cross-coupling.

However, not all positional isomers of aminomethylpyridine boronic acids behave equally in the reactor. The relative positions of the pyridine nitrogen, the boronic acid moiety, and the aminomethyl group dictate the molecule's electronic stability and structural conformation. This guide provides an objective, data-driven comparison of (5-(Aminomethyl)pyridin-3-yl)boronic acid (5-AM-3-PBA) against its structural alternatives, detailing the causality behind their divergent performances.

Mechanistic Causality: Why Isomer Position Dictates Reactivity

As an application scientist, it is critical to look beyond standard reaction yields and understand the underlying speciation of boronic acids in solution. The failure or success of a Suzuki-Miyaura coupling with these substrates generally hinges on two competing degradation/inhibition pathways: Protodeboronation and Intramolecular B-N Coordination .

The Threat of Protodeboronation (Electronic Instability)

The stability of pyridine boronic acids is heavily dependent on the position of the boronic acid relative to the pyridine nitrogen. Isomers with the boronic acid at the 2-position (e.g., 5-AM-2-PBA) are notoriously unstable. Under neutral to mildly basic aqueous conditions, 2-pyridyl boronic acids form a zwitterionic species that undergoes rapid unimolecular fragmentation, cleaving the C-B bond to yield the des-borylated pyridine [1]. While 3-pyridyl boronic acids (like 5-AM-3-PBA) lack this direct ortho-stabilization of the zwitterion, making them exponentially more stable, with half-lives exceeding weeks at 70 °C [1].

The Trap of Intramolecular B-N Coordination (Structural Constraint)

When the aminomethyl group is positioned ortho to the boronic acid (e.g., 2-AM-3-PBA or 4-AM-3-PBA), a different problem arises. The lone pair on the primary amine donates into the empty p-orbital of the sp² hybridized boron, forming an intramolecular B-N dative bond[2]. This locks the boron into a stable sp³ tetrahedral geometry. While this "pre-pays" the energetic cost of hybridization, it severely retards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, which requires an available sp² boron to interact with the Palladium(II) intermediate [3].

(5-(Aminomethyl)pyridin-3-yl)boronic acid occupies the optimal structural "Goldilocks zone": the boronic acid is meta to the pyridine nitrogen (preventing rapid protodeboronation), and the aminomethyl group is meta to the boronic acid (preventing intramolecular B-N coordination).

Pathway A Aminomethylpyridine Boronic Acids B 5-AM-3-PBA (Meta/Meta) A->B Optimal Stability C 2-AM-3-PBA (Ortho-Aminomethyl) A->C Structural Trap D 5-AM-2-PBA (Ortho-Pyridine N) A->D Electronic Instability B1 High Suzuki Yield (No B-N Trap) B->B1 Transmetalation C1 Intramolecular B-N Coordination (Tetrahedral Boronate) C->C1 Dative Bond Formation D1 Rapid Protodeboronation (C-B Cleavage) D->D1 Zwitterion Fragmentation

Diagram 1: Mechanistic divergence of aminomethylpyridine boronic acid isomers during cross-coupling.

Quantitative Performance Comparison

The theoretical mechanisms described above manifest clearly in empirical laboratory data. Table 1 summarizes the physicochemical properties and standard Suzuki-Miyaura cross-coupling efficiencies of the primary isomers.

Table 1: Physicochemical and Reactivity Profile of Aminomethylpyridine Boronic Acid Isomers

IsomerStructural RelationshipProtodeboronation t1/2​ (pH 7, 70°C)Intramolecular B-N CoordinationTypical Suzuki Yield*
5-AM-3-PBA 3-boronic, 5-aminomethyl> 1 weekNone (Meta)85 - 95%
6-AM-3-PBA 3-boronic, 6-aminomethyl> 1 weekNone (Para)70 - 80%
2-AM-3-PBA 3-boronic, 2-aminomethylModerateStrong (Ortho)< 30%
5-AM-2-PBA 2-boronic, 5-aminomethyl< 1 minuteNone (Meta)< 10%

*Yields based on standard coupling with 4-bromoanisole using Pd(dppf)Cl₂, K₂CO₃, in 1,4-Dioxane/H₂O at 80°C for 2 hours.

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To objectively evaluate the performance of these isomers in your own laboratory, you must employ a self-validating protocol. Simply measuring the final isolated yield is insufficient, as it does not differentiate between unreacted starting material (due to B-N coordination) and destroyed starting material (due to protodeboronation).

The following protocol incorporates kinetic LC-MS sampling to quantify the exact fate of the boronic acid.

Materials Required:
  • Boronic Acid: 5-AM-3-PBA (or comparative isomer) (1.2 equiv, 0.6 mmol)

  • Aryl Halide: 4-Bromoanisole (1.0 equiv, 0.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly degassed.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:
  • Reaction Assembly: In a dried Schlenk tube under an argon atmosphere, combine the aryl halide, boronic acid, internal standard, and K₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst, followed by the degassed Dioxane/H₂O solvent mixture. Seal the tube and heat to 80 °C with vigorous stirring.

  • Kinetic Sampling (The Validation Step): At t=15,30, and 60 minutes, briefly pause stirring and extract a 50 µL aliquot using a micro-syringe.

  • Quenching: Immediately dilute the aliquot into 950 µL of cold Acetonitrile (MeCN) to precipitate the salts and halt the palladium cycle. Filter through a 0.22 µm PTFE syringe filter.

  • LC-MS Analysis: Inject the filtered sample into the LC-MS.

    • Metric A (Coupling Efficiency): Integrate the product mass peak relative to the internal standard.

    • Metric B (Degradation): Monitor the mass of the des-borylated aminomethylpyridine. If Metric B rises rapidly while Metric A remains flat, protodeboronation is the failure mode. If both Metric A and Metric B are low, B-N coordination (catalyst stalling) is the failure mode.

Workflow S1 Step 1: Reaction Setup Pd Catalysis & Base S2 Step 2: Kinetic Sampling Aliquots at 15/30/60 min S1->S2 S3 Step 3: LC-MS Analysis Quantify Protodeboronation S2->S3 S4 Step 4: Yield Validation Confirm Cross-Coupling S3->S4

Diagram 2: Self-validating kinetic workflow for monitoring Suzuki-Miyaura coupling efficiency.

Conclusion

For drug development professionals engineering complex scaffolds, (5-(Aminomethyl)pyridin-3-yl)boronic acid represents the premier choice among its positional isomers. By avoiding the ortho-nitrogen relationship that triggers zwitterionic protodeboronation, and bypassing the ortho-aminomethyl relationship that causes tetrahedral B-N trapping, 5-AM-3-PBA ensures high-yielding, scalable cross-coupling reactions without the need for specialized slow-release MIDA boronates or highly engineered ligands.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2014). Protodeboronation of Heteroaryl Boronic Acids: Speciation, Kinetics, and Mechanism. Chemical Science.[Link]

  • Collins, B., Sorey, S., Hargrove, A. E., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry.[Link]

  • Billingsko, A. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Organic Letters.[Link]

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of (5-(Aminomethyl)pyridin-3-yl)boronic acid

For researchers at the forefront of drug discovery and development, the structural integrity and purity of key building blocks are non-negotiable. (5-(Aminomethyl)pyridin-3-yl)boronic acid is a vital intermediate, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the structural integrity and purity of key building blocks are non-negotiable. (5-(Aminomethyl)pyridin-3-yl)boronic acid is a vital intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex molecules with therapeutic potential.[1][2][3] Its unique structure, featuring a pyridine ring, a boronic acid moiety, and an aminomethyl group, presents specific analytical challenges that demand a multi-faceted validation strategy.

This guide provides an in-depth comparison of the essential validation methods for (5-(Aminomethyl)pyridin-3-yl)boronic acid. We move beyond mere procedural lists to explain the scientific rationale behind each technique, ensuring that every protocol serves as a self-validating system for confirming identity, purity, and stability.

The Analytical Imperative: Why Standard Validation Isn't Enough

Boronic acids are notoriously idiosyncratic. Their propensity for dehydration to form cyclic boroxine trimers, potential for protodeboronation, and the Lewis acidic nature of the boron atom can complicate analysis and impact reactivity.[4][5] For a molecule like (5-(Aminomethyl)pyridin-3-yl)boronic acid, where multiple functional groups can influence stability and analytical behavior, a combination of orthogonal analytical techniques is not just recommended—it is essential.

cluster_0 Initial Synthesis Output cluster_1 Primary Validation Workflow cluster_2 Confirmation Goals cluster_3 Final Product Qualification Crude Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Crude Product->NMR MS Mass Spectrometry (LC-MS) Crude Product->MS HPLC Chromatography (UPLC/HPLC) Crude Product->HPLC EA Elemental Analysis (CHN) Crude Product->EA Structure Structural Elucidation NMR->Structure Identity Molecular Identity & Weight MS->Identity Purity Purity & Impurity Profile HPLC->Purity Composition Elemental Composition EA->Composition Validated Product Validated Product Structure->Validated Product Identity->Validated Product Purity->Validated Product Composition->Validated Product cluster_0 Boronic Acid Monomer cluster_1 Cyclic Trimer (Boroxine) M1 R-B(OH)₂ B1 B M1->B1 - 3 H₂O O1 O M1->O1 - 3 H₂O B2 B M1->B2 - 3 H₂O O2 O M1->O2 - 3 H₂O B3 B M1->B3 - 3 H₂O O3 O M1->O3 - 3 H₂O M2 R-B(OH)₂ M2->B1 - 3 H₂O M2->O1 - 3 H₂O M2->B2 - 3 H₂O M2->O2 - 3 H₂O M2->B3 - 3 H₂O M2->O3 - 3 H₂O M3 R-B(OH)₂ M3->B1 - 3 H₂O M3->O1 - 3 H₂O M3->B2 - 3 H₂O M3->O2 - 3 H₂O M3->B3 - 3 H₂O M3->O3 - 3 H₂O B1->O1 - 3 H₂O R1 R B1->R1 - 3 H₂O O1->B2 - 3 H₂O B2->O2 - 3 H₂O R2 R B2->R2 - 3 H₂O O2->B3 - 3 H₂O B3->O3 - 3 H₂O R3 R B3->R3 - 3 H₂O O3->B1 - 3 H₂O

Figure 2: Equilibrium between a boronic acid and its boroxine trimer.

Solution: Optimized UPLC-MS methods using specific mobile phases (e.g., ammonium acetate buffer) and cone voltages can minimize the in-source formation of boroxines and other adducts, providing a cleaner spectrum of the parent ion. [5][6]

Experimental Protocol: LC-MS Analysis
  • System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole or time-of-flight (TOF) mass spectrometer. 2. Column: ACQUITY Premier BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. [6]4. Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 2-3 minutes, hold, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI in positive mode. Scan for the expected m/z of the protonated molecule [M+H]⁺. For (C₆H₉BN₂O₂), the exact mass is 152.0757; the expected [M+H]⁺ is 153.0835.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is indispensable for quantifying the purity of the synthesized compound and identifying any process-related impurities or degradants.

Causality Behind the Choice: Reversed-phase HPLC separates compounds based on polarity. For our target, which is quite polar, careful method development is needed to achieve good retention and peak shape. The use of a UV detector is appropriate due to the UV-active pyridine ring.

Challenge: The analysis of boronic acids by traditional reversed-phase HPLC can be challenging due to their labile nature, which may lead to poor peak shape or on-column degradation. [7][8] Solution: Modern UPLC systems offer faster analysis times and higher resolution. [6]The use of specialized columns and buffered mobile phases at a controlled pH is critical for achieving reproducible and accurate results. Non-aqueous capillary electrophoresis (NACE) has also been shown to be an effective technique for analyzing boronic acids and their esters without the limitations of traditional HPLC. [7][9]

Table 2: Comparative Purity Analysis by UPLC
CompoundRetention Time (min)Area %Identity
(5-(Aminomethyl)pyridin-3-yl)boronic acid 1.2599.2%Product
Impurity A0.850.3%Unreacted Starting Material
Impurity B2.100.5%Boroxine or other by-product
Experimental Protocol: UPLC Purity Assessment
  • System: UPLC system with a photodiode array (PDA) or UV detector.

  • Column: As described for LC-MS (e.g., ACQUITY BEH C18).

  • Mobile Phase: As described for LC-MS. A shallow gradient is often best for resolving closely related impurities.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase A or a suitable solvent (e.g., water/acetonitrile) at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 1-5 µL and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Elemental Analysis: The Fundamental Composition

Elemental analysis (EA) provides a fundamental check on the empirical formula of a compound. It quantifies the weight percentage of carbon (C), hydrogen (H), and nitrogen (N).

Causality Behind the Choice: This technique provides an orthogonal confirmation of purity and composition. If the experimental C, H, and N percentages match the theoretical values calculated from the molecular formula, it provides strong evidence that the correct compound has been synthesized and is free of significant impurities. [10]

Table 3: Elemental Analysis Data Comparison
ElementTheoretical % for C₆H₉BN₂O₂Experimental %Deviation
Carbon (C) 47.44%47.35%-0.09%
Hydrogen (H) 5.97%6.05%+0.08%
Nitrogen (N) 18.44%18.50%+0.06%

Acceptable deviation is typically ≤ 0.4%.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the highly pure, dry sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. [10]4. Calculation: The instrument software calculates the weight percentages of C, H, and N. Compare these results to the theoretical values.

Comparative Summary & Strategic Alternatives

Validation MethodPrimary InformationKey AdvantageCommon Challenge
NMR Spectroscopy Molecular Structure & ConnectivityUnambiguous structural dataPeak broadening due to oligomerization [11]
Mass Spectrometry Molecular Weight & FormulaHigh sensitivity and accuracyFormation of boroxines and adducts [4][5]
UPLC/HPLC Purity & Impurity ProfileGold standard for quantificationOn-column hydrolysis/degradation [7][8]
Elemental Analysis Elemental CompositionFundamental check of the empirical formulaRequires a highly pure and dry sample

While (5-(Aminomethyl)pyridin-3-yl)boronic acid is a valuable reagent, researchers should be aware of alternatives, especially when encountering stability or reactivity issues with similar structures. The "2-pyridyl problem," for instance, highlights the instability of boronic acids at the 2-position of the pyridine ring. [12]To overcome such challenges, more stable boronic acid surrogates have been developed, including:

  • Pinacol Boronic Esters: These are generally more stable to storage and purification than their corresponding boronic acids. [13][14]* MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that can be used in iterative cross-coupling reactions, releasing the reactive boronic acid slowly under reaction conditions. [12][13][14] The choice of reagent ultimately depends on the specific synthetic challenge, but a thorough understanding of the validation methods described here is paramount for ensuring the success of any subsequent reaction.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(11), 4239–4246. [Link]

  • Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Application Note. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]

  • Forst, M. B., & Warner, A. M. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 126-132. [Link]

  • Scilit. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit. [Link]

  • ResearchGate. (n.d.). Physical Properties and Analyses of Organoboron(lll) Complexes. ResearchGate. [Link]

  • Kelly, T. R., & Kim, M. H. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(20), 7145-7148. [Link]

  • Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1598. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Bio, A. M., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 208-212. [Link]

  • Pilco, S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2959. [Link]

  • Bak, A. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Mindt, T. L., et al. (2019). Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F. Bioconjugate Chemistry, 30(3), 850-861. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]

  • Griveau, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 168-176. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. [Link]

  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Kali, Y., & Gevorgyan, V. (2020). Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds. Chemical Society Reviews, 49(16), 5848-5864. [Link]

  • Li, W., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2006(5), 117-133. [Link]

  • Chapin, B. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15911-15916. [Link]

  • ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Théveau, L., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. [Link]

  • Amar, Z., et al. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 21(10), 2739-2746. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • TSpace - University of Toronto. (n.d.). Synthesis and applications of aminoboronic acids. TSpace Repository. [Link]

  • Strahm, R. D., & Hawthorne, M. F. (1960). Determination of Boron in Borohydrides and Organoboron Compounds by Oxidation with Trifluoroperoxyacetic Acid. Analytical Chemistry, 32(4), 530-531. [Link]

  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Pierson, J. T., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 1047-1057. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... ResearchGate. [Link]

  • Utrecht University Student Theses Archive. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

Sources

Validation

Analytical Methods for Assessing the Purity of (5-(Aminomethyl)pyridin-3-yl)boronic Acid: A Comparative Guide

Executive Summary (5-(Aminomethyl)pyridin-3-yl)boronic acid is a highly versatile, multi-ionizable building block critical to modern pharmaceutical synthesis and Suzuki-Miyaura cross-coupling reactions. However, assessin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-(Aminomethyl)pyridin-3-yl)boronic acid is a highly versatile, multi-ionizable building block critical to modern pharmaceutical synthesis and Suzuki-Miyaura cross-coupling reactions. However, assessing its absolute purity presents a unique analytical challenge. This guide objectively compares two field-proven methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative Nuclear Magnetic Resonance (qNMR)—providing researchers with self-validating protocols to ensure scientific integrity during drug development.

The Analytical Challenge: Structural Causality

The difficulty in analyzing this specific compound stems from two primary structural features:

  • Zwitterionic Polarity: The molecule contains a highly basic primary amine (aminomethyl group), a basic pyridine nitrogen, and an acidic boronic acid moiety. This renders it extremely hydrophilic, meaning it will elute in the void volume and fail to retain on standard reversed-phase (C18) columns.

  • Boroxine Equilibrium: In both the solid state and in solution, boronic acids undergo reversible dehydration and trimerization to form six-membered cyclic anhydrides known as [1]. During standard HPLC analysis, this dynamic equilibrium leads to severe on-column degradation, peak splitting, and tailing[1].

To overcome these challenges, analytical scientists must abandon standard C18 methods and employ orthogonal techniques that specifically address the molecule's polarity and reactivity.

G BA (5-(Aminomethyl)pyridin-3-yl)boronic acid (Monomer) BX Boroxine Anhydride (Trimer) BA->BX Dehydration (-H2O) HPLC Standard HPLC (Peak Splitting / Tailing) BA->HPLC HPLC_Diol HPLC + Diol Additive (Sharp Single Peak) BA->HPLC_Diol In-situ Esterification qNMR qNMR Analysis (Distinct Monomer/Trimer Signals) BA->qNMR BX->HPLC BX->qNMR

Figure 1: Analytical resolution of the boronic acid-boroxine equilibrium.

Method Comparison: HILIC-UV vs. qNMR

While HPLC is the industry standard for trace impurity profiling, qNMR serves as a primary ratio method for absolute purity determination without the need for a reference standard[2]. The table below summarizes their comparative performance.

Analytical ParameterHILIC-UV (with Diol Additive)¹H-qNMR Analysis
Primary Use Case Trace impurity profiling, relative purityAbsolute mass-balance purity determination
Reference Standard Required for exact quantificationNot required (uses internal standard)
Boroxine Handling Derivatized in-situ to a stable boronate esterDistinct NMR signals for monomer and trimer
Throughput High (Automated sequences)Medium (Requires T1 relaxation delays)
Sensitivity (LOD) High (< 0.05%)Moderate (~ 0.5%)
Column Degradation Mitigated via diol additiveNot applicable

High-Performance Liquid Chromatography (HILIC) Protocol

Causality & Rationale: Because (5-(Aminomethyl)pyridin-3-yl)boronic acid is highly polar, a HILIC column is required to achieve adequate retention. To solve the boroxine peak-splitting issue, a diol (such as pinacol) is added directly to the mobile phase. The diol rapidly and reversibly forms a cyclic boronate ester with the boronic acid on-the-fly. This shifts the equilibrium entirely away from the boroxine, yielding a single, sharp chromatographic peak[1].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a zwitterionic HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate buffer (pH 3.0) containing 10 mM Pinacol.

    • Mobile Phase B: Acetonitrile containing 10 mM Pinacol.

  • Sample Preparation: Dissolve the sample in a diluent of 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL. Ensure the diluent also contains 10 mM Pinacol to initiate esterification prior to injection.

  • Gradient Conditions: Run a gradient from 85% B to 50% B over 15 minutes. (Note: In HILIC chromatography, a high organic starting concentration promotes the retention of polar analytes).

  • Detection: Monitor via UV at 254 nm.

  • Self-Validation Check: Inject a blank containing only the diluent and pinacol to ensure no system peaks or diol impurities interfere with the analyte's retention time.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Causality & Rationale: qNMR provides a direct measurement of analyte concentration based on the fundamental principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule[2]. This method bypasses the differential UV response factors that complicate HPLC analysis. Furthermore, the boroxine anhydride and the monomeric boronic acid exhibit different chemical shifts, allowing for the simultaneous quantification of both species if present[2].

qNMR_Workflow S1 Weigh Sample & Internal Std S2 Dissolve in DMSO-d6 S1->S2 S3 Determine T1 Relaxation S2->S3 S4 Acquire 1H-NMR (D1 > 5*T1) S3->S4 S5 Integrate Peaks & Calc Purity S4->S5 IS Certified Reference (e.g., Maleic Acid) IS->S1

Figure 2: Self-validating qNMR workflow for absolute purity determination.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified reference material (CRM) such as Maleic Acid. Its olefinic protons produce a distinct singlet (~6.26 ppm in DMSO-d₆) that does not overlap with the aromatic protons of the pyridine ring (typically >7.5 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of (5-(Aminomethyl)pyridin-3-yl)boronic acid and ~5 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • T1 Relaxation Determination: Establishing the correct acquisition rate requires knowledge of the longitudinal relaxation time constants (T1) for all monitored nuclei[3]. Run an inversion-recovery experiment to estimate the longest T1 among the analyte and internal standard protons.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds). This ensures >99.3% magnetization recovery between pulses, which is critical for accurate quantitation[3]. Acquire 64 scans using a 90° pulse angle.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet and a well-resolved aromatic proton of the pyridine ring. Calculate absolute purity using the standard qNMR mass-balance equation.

Conclusion & Recommendations

For the rigorous purity assessment of (5-(Aminomethyl)pyridin-3-yl)boronic acid, relying solely on standard reversed-phase HPLC is scientifically flawed due to the molecule's extreme polarity and inherent boroxine equilibrium. A robust, self-validating analytical control strategy should utilize HILIC-UV with diol additives for sensitive trace impurity profiling, orthogonally validated by ¹H-qNMR for absolute mass-balance quantification.

References

  • Foley, D. A., et al. "Rapid Estimation of T1 for Quantitative NMR." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

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